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  • Product: 2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE
  • CAS: 61593-17-7

Core Science & Biosynthesis

Foundational

Decoding the Signature of 2'-Chloro-2,2-dimethylpropiophenone: A Guide to its ¹H and ¹³C NMR Chemical Shifts

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2'-Chloro-2,2-dimethylpropiophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. By examining predicted chemical shifts and coupling patterns, this document serves as a practical reference for the characterization of this and structurally related compounds. We will explore the underlying principles governing the spectral data, offer a causal explanation for the observed chemical shifts, and provide a standardized protocol for sample analysis.

Introduction: The Molecule and the Method

2'-Chloro-2,2-dimethylpropiophenone is a ketone featuring a phenyl ring substituted with a chlorine atom at the ortho position, and a bulky tert-butyl group attached to the carbonyl carbon. The precise arrangement of these functional groups creates a unique electronic and steric environment, which is reflected in its NMR spectra. ¹H and ¹³C NMR spectroscopy allows for the non-destructive analysis of the molecular framework, providing critical information about the connectivity and chemical environment of each atom.[1] Understanding the NMR fingerprint of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

The resonant frequency of a nucleus in an NMR experiment is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[2] Factors such as electronegativity of nearby atoms, hybridization, and magnetic anisotropy all contribute to the final chemical shift value, which is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[2]

Structural and Spectral Predictions

To facilitate a detailed analysis, ¹H and ¹³C NMR spectra for 2'-Chloro-2,2-dimethylpropiophenone were predicted using advanced computational algorithms.[2][3] These prediction tools utilize extensive databases of known spectra and sophisticated models to estimate the chemical shifts and coupling constants for a given structure.

Below is a visual representation of the molecule with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of 2'-Chloro-2,2-dimethylpropiophenone with atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2'-Chloro-2,2-dimethylpropiophenone is characterized by signals from the aromatic protons and the aliphatic protons of the tert-butyl group. Due to the molecule's asymmetry, the four aromatic protons are chemically non-equivalent and are expected to produce a complex multiplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H3', H4', H5', H6') 7.25 - 7.50 Multiplet (m) 4H

| tert-Butyl (-C(CH₃)₃) | ~1.35 | Singlet (s) | 9H |

Causality and Interpretation:
  • Aromatic Protons (7.25 - 7.50 ppm): The protons on the phenyl ring resonate in the typical downfield region for aromatic protons. Their chemical shifts are influenced by two main factors: the electron-withdrawing inductive effect of the chlorine atom and the deshielding effect of the carbonyl group.[2] The ortho-chloro substituent will most significantly influence the adjacent proton (H3'), while the carbonyl group will affect H6'. The overlapping signals result in a complex multiplet.

  • tert-Butyl Protons (~1.35 ppm): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds.[4] Consequently, they appear as a single, sharp peak (a singlet) with an integration value of 9H.[4] This signal is in the upfield aliphatic region and is not split because there are no adjacent protons.

¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak. Based on the structure of 2'-Chloro-2,2-dimethylpropiophenone, we expect to see eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
C=O (Carbonyl) ~205 Quaternary
C1' ~138 Quaternary
C2' ~132 Quaternary
C3' ~131 CH
C6' ~130 CH
C5' ~129 CH
C4' ~127 CH
C (tert-Butyl, quat.) ~45 Quaternary

| CH₃ (tert-Butyl) | ~28 | CH₃ |

Causality and Interpretation:
  • Carbonyl Carbon (~205 ppm): The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. This is due to the strong electron-withdrawing effect of the double-bonded oxygen atom.

  • Aromatic Carbons (127 - 138 ppm): The six aromatic carbons resonate in the typical range for sp²-hybridized carbons. The carbon bearing the chlorine (C2') and the carbon attached to the carbonyl group (C1') are quaternary and appear at the downfield end of this range due to the electronegativity of their substituents.[5] The protonated carbons (C3', C4', C5', C6') appear as distinct signals, with their specific shifts influenced by the electronic effects of the substituents.

  • tert-Butyl Carbons (~45 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group appears around 45 ppm. The three equivalent methyl carbons are highly shielded and appear further upfield at approximately 28 ppm.[6]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following protocol provides a self-validating system for obtaining ¹H and ¹³C NMR spectra for small molecules like 2'-Chloro-2,2-dimethylpropiophenone.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H Spectrum (e.g., zg30 pulse program) E->F G Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration (¹H) & Peak Picking J->K L Reference to TMS (0 ppm) K->L M M L->M Final Spectrum Analysis

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of 2'-Chloro-2,2-dimethylpropiophenone for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[6]

    • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[8]

    • Tune the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

    • Shim the magnetic field to achieve the best possible resolution and peak shape.[8]

  • Data Acquisition Parameters:

    • For ¹H NMR:

      • Use a standard single-pulse sequence.

      • Set a spectral width of approximately 12-15 ppm.

      • Acquire 8-16 scans for a good signal-to-noise ratio.

      • Use a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set a spectral width of approximately 220-240 ppm.

      • Acquire a larger number of scans (e.g., 128 to 1024 or more) depending on the sample concentration.

      • Use a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types, including quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0 ppm.

    • For ¹H spectra, integrate the signals to determine the relative number of protons for each peak.

    • Perform peak picking to identify the precise chemical shift of each signal.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 2'-Chloro-2,2-dimethylpropiophenone provide a distinct set of signals that are directly correlated with its molecular structure. The downfield aromatic signals, the characteristic upfield singlet of the tert-butyl group, and the highly deshielded carbonyl carbon create a unique spectral fingerprint. This guide has provided the foundational data and interpretive logic necessary for researchers to confidently identify this compound and its analogs. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity and accuracy in chemical analysis.

References

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

  • Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane... 1H proton nmr spectrum. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2'-Chloro-2,2-dimethylpropiophenone

Abstract: This technical guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy peaks for 2'-Chloro-2,2-dimethylpropiophenone (CAS No. 61593-17-7).[1][2] As a substituted aromatic ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy peaks for 2'-Chloro-2,2-dimethylpropiophenone (CAS No. 61593-17-7).[1][2] As a substituted aromatic ketone, its IR spectrum presents a unique fingerprint derived from the vibrational modes of its constituent functional groups. This document serves as an essential reference for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectrum, grounded in the principles of vibrational spectroscopy. We will dissect the influence of the aromatic ring, the conjugated carbonyl group, the sterically demanding tert-butyl moiety, and the ortho-chloro substituent on the final spectrum.

Molecular Structure and Vibrational Components

2'-Chloro-2,2-dimethylpropiophenone, with the chemical formula C₁₁H₁₃ClO, is an aromatic ketone.[1] Its structure is characterized by a phenyl ring substituted at the 2-position with a chlorine atom and at the 1-position with a 2,2-dimethylpropanoyl group. The key to interpreting its IR spectrum lies in recognizing the distinct vibrational modes associated with each part of this molecule.

The primary functional groups contributing to the IR spectrum are:

  • Aromatic System: The chlorophenyl ring.

  • Carbonyl Group (C=O): The ketone functionality.

  • Aliphatic System: The tert-butyl group.

  • Aryl Halide: The C-Cl bond.

Each of these groups gives rise to characteristic absorption bands resulting from stretching and bending vibrations.

Figure 1: Molecular structure of 2'-Chloro-2,2-dimethylpropiophenone with key functional groups highlighted.

Detailed Analysis of Infrared Absorption Regions

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic line is at 3000 cm⁻¹.[3]

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the chlorophenyl ring are expected to produce weak to medium intensity peaks just above 3000 cm⁻¹.[3][4] The presence of absorption in this specific area is a strong indicator of an aromatic or vinylic structure.[5]

  • Aliphatic C-H Stretch (2975-2850 cm⁻¹): The tert-butyl group provides a strong and distinct signal in this range.[6] Expect multiple, sharp, and intense absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds within the three methyl groups. The sheer number of C-H bonds in the tert-butyl group makes this signal particularly prominent.

The Carbonyl (C=O) Stretching Region (1700-1660 cm⁻¹)

The C=O stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum.[5] For a simple saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[7] However, the electronic environment in 2'-Chloro-2,2-dimethylpropiophenone causes a significant shift.

  • Conjugation Effect: The ketone is directly attached to the phenyl ring, allowing for conjugation between the π-electrons of the carbonyl group and the aromatic system. This delocalization of electron density weakens the C=O double bond, lowering its vibrational frequency. Conjugated aromatic ketones typically show a C=O stretch in the range of 1685-1666 cm⁻¹.[7]

  • Substituent Effects:

    • Inductive Effect: The ortho-chlorine atom is electron-withdrawing. This inductive effect tends to pull electron density away from the carbonyl carbon, strengthening the C=O bond and shifting its absorption to a higher wavenumber.

    • Steric Hindrance: The bulky tert-butyl group and the adjacent ortho-chlorine atom can create significant steric strain. This strain may force the carbonyl group out of the plane of the aromatic ring. Such a disruption of coplanarity would reduce conjugation, counteracting the frequency-lowering effect of conjugation and shifting the peak back to a higher wavenumber, closer to that of an unconjugated ketone.

Given these competing effects, the C=O stretching frequency for this molecule is predicted to appear as a single, very strong peak around 1680-1695 cm⁻¹ . The exact position will be a balance between the frequency-lowering conjugation and the frequency-raising inductive and steric effects.

The Fingerprint Region (<1600 cm⁻¹)

This region contains a high number of complex vibrational absorptions, including bending and stretching modes, that are unique to the molecule as a whole.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The phenyl ring exhibits characteristic "ring breathing" vibrations. Expect two to three medium-intensity bands in this region, typically near 1600, 1585, and 1470 cm⁻¹.[4]

  • Aliphatic C-H Bending (1470-1365 cm⁻¹): The tert-butyl group will show characteristic C-H bending (scissoring) vibrations. A hallmark of the tert-butyl group is often a pair of medium-intensity bands, one near 1390 cm⁻¹ and a sharp, more distinct one near 1365 cm⁻¹ due to symmetric bending (the "umbrella" mode).

  • Aromatic C-H Bending (900-675 cm⁻¹): Out-of-plane (oop) C-H bending bands are highly diagnostic of the aromatic substitution pattern.[4] For the 1,2-disubstituted (ortho) pattern present in this molecule, a strong absorption is expected in the 780-735 cm⁻¹ range.[8]

  • C-Cl Stretching (850-550 cm⁻¹): The vibration of the carbon-chlorine bond attached to the aromatic ring falls within the lower frequency portion of the fingerprint region. While aryl C-Cl stretches can be difficult to definitively assign due to overlap with other vibrations, a medium to strong band can be expected in this range.[9][10]

Summary of Predicted Characteristic Peaks

The following table summarizes the expected key absorption bands for 2'-Chloro-2,2-dimethylpropiophenone.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3080 - 3020C-H StretchAromatic (Cₐᵣ-H)Weak to Medium
~2975 - 2870C-H Stretch (asymmetric/symmetric)Aliphatic (tert-butyl)Strong, Sharp
~1695 - 1680C=O StretchAromatic KetoneVery Strong, Sharp
~1600, ~1585C=C Ring StretchAromaticMedium
~1470, ~1450C-H Bending (asymmetric)Aliphatic (CH₃)Medium
~1365C-H Bending (symmetric umbrella)Aliphatic (tert-butyl)Medium, Sharp
~780 - 735C-H Out-of-Plane BendAromatic (ortho-disubst.)Strong
~850 - 550C-Cl StretchAryl HalideMedium to Strong

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

Given that 2'-Chloro-2,2-dimethylpropiophenone is a light yellow oil, Attenuated Total Reflectance (ATR) is the ideal sampling technique, requiring minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., zinc selenide or diamond) with a suitable solvent like isopropanol or acetone, and allow it to dry completely. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This scan measures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample.

  • Sample Application: Place a single drop of the 2'-Chloro-2,2-dimethylpropiophenone oil directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Pressure Application: If the ATR accessory is equipped with a pressure clamp, lower it to apply firm, consistent pressure. This ensures intimate contact between the liquid sample and the crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[4]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.

  • Data Processing and Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed by identifying the positions and relative intensities of the absorption bands as detailed in this guide.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and soft laboratory wipe.

Figure 2: Standard workflow for acquiring an IR spectrum of a liquid sample using an ATR-FTIR spectrometer.

Conclusion

The infrared spectrum of 2'-Chloro-2,2-dimethylpropiophenone is rich with information that allows for its unambiguous identification and quality assessment. The key diagnostic features are the strong aliphatic C-H stretches below 3000 cm⁻¹, the very intense conjugated carbonyl peak shifted by competing electronic and steric factors to ~1680-1695 cm⁻¹, and the characteristic aromatic C=C and C-H bending vibrations in the fingerprint region. This guide provides the foundational knowledge for researchers to confidently interpret the spectral data of this compound and related structures.

References

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • ACS Publications. Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. [Link]

  • University of Calgary. IR: ketones. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • University of California, Davis. Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane. [Link]

  • AIP Publishing. An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in a Group of Ortho and Para Quinones. [Link]

  • NIST WebBook. 2-Chloro-2-propen-1-ol. [Link]

  • Millersville University. IR Absorption Table. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. Infrared absorption of 1-chloro-2-methyl-2-propyl.... [Link]

  • RSC Publishing. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • National Institutes of Health. Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene.... [Link]

  • ResearchGate. Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. [Link]

  • University of Wisconsin-Platteville. Alkyl and aryl halide infrared spectra. [Link]

  • CAS Common Chemistry. 1-Chloro-2,2-dimethylpropane. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Chemsrc. CAS#:1607439-32-6 | 3'-chloro-2-methylaminopropiophenone hydrochloride. [Link]

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Foundational

Deconstructing 2'-Chloro-2,2-dimethylpropiophenone: An In-depth Technical Guide to its Mass Spectrometry Fragmentation Pattern

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation of 2'-Chloro-2,2-dimethylpropiophenone, a halogenated aromatic ketone. By dissecting its probable fragmentation pathways, this document serves as a predictive framework for spectral interpretation, aiding in the identification and characterization of this compound and its analogues in complex matrices.

2'-Chloro-2,2-dimethylpropiophenone, with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol , presents a unique combination of structural features that dictate its behavior in the mass spectrometer.[1][2] These include a chlorinated phenyl ring, a carbonyl group, and a sterically bulky tert-butyl group. The interplay of these functionalities under high-energy electron impact results in a characteristic fragmentation pattern, which, when understood, can be a powerful diagnostic tool. This guide will elucidate these patterns, grounded in the fundamental principles of mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of 2'-Chloro-2,2-dimethylpropiophenone under electron ionization is expected to be governed by the relative stabilities of the resulting carbocations and neutral losses. The primary fragmentation processes for ketones are α-cleavage and McLafferty rearrangement.[3] However, due to the absence of a γ-hydrogen on the alkyl chain, a McLafferty rearrangement is not anticipated for this molecule.[4][5] Therefore, the fragmentation will be dominated by α-cleavages and subsequent fragmentations of the resulting ions.

α-Cleavage: The Primary Fragmentation Route

Upon electron ionization, a high-energy electron is ejected from the molecule, forming a molecular ion (M⁺•).[6][7] For 2'-Chloro-2,2-dimethylpropiophenone, the molecular ion will have a nominal mass-to-charge ratio (m/z) of 196. Due to the presence of a chlorine atom, an isotopic peak at M+2 (m/z 198) with an intensity of approximately one-third of the molecular ion peak is expected, corresponding to the natural abundance of the ³⁷Cl isotope.

The most favorable initial fragmentation is the α-cleavage of the bond between the carbonyl carbon and the tert-butyl group. This is because it leads to the formation of a highly stable tert-butyl cation and a resonance-stabilized acylium ion.[3][6][8]

Diagram of Predicted Alpha-Cleavage Pathways

fragmentation cluster_alpha α-Cleavage M 2'-Chloro-2,2-dimethylpropiophenone (M⁺•) m/z 196/198 F1 tert-Butyl cation (C₄H₉)⁺ m/z 57 M->F1 Loss of C₇H₄ClO• F2 2-Chlorobenzoyl cation (C₇H₄ClO)⁺ m/z 139/141 M->F2 Loss of C₄H₉• fragmentation F2 2-Chlorobenzoyl cation (C₇H₄ClO)⁺ m/z 139/141 F3 2-Chlorophenyl cation (C₆H₄Cl)⁺ m/z 111/113 F2->F3 Loss of CO

Caption: Secondary fragmentation of the 2-chlorobenzoyl cation.

  • Formation of the 2-Chlorophenyl Cation (m/z 111/113): The loss of a neutral CO molecule (28 Da) from the 2-chlorobenzoyl cation yields the 2-chlorophenyl cation. This fragment will also display the characteristic 3:1 isotopic pattern for chlorine, with peaks at m/z 111 and 113.

Other Potential Fragmentations

While α-cleavage is expected to be the dominant fragmentation pathway, other minor fragmentation processes may occur:

  • Loss of a Methyl Radical from the tert-Butyl Group: The tert-butyl cation (m/z 57) could potentially lose a methyl radical (CH₃•) to form a C₃H₄⁺ ion at m/z 41.

  • Fragmentation of the Aromatic Ring: The 2-chlorophenyl cation (m/z 111/113) could undergo further fragmentation by losing a chlorine radical to form a benzyne radical cation at m/z 76, or by ring opening. However, these are generally less favorable pathways.

Summary of Predicted Key Fragment Ions

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Proposed Formula Fragmentation Mechanism Notes
196/198Molecular Ion[C₁₁H₁₃ClO]⁺•Electron IonizationContains one chlorine atom (3:1 isotopic ratio).
139/1412-Chlorobenzoyl cation[C₇H₄ClO]⁺α-Cleavage (loss of C₄H₉•)Contains one chlorine atom (3:1 isotopic ratio).
111/1132-Chlorophenyl cation[C₆H₄Cl]⁺Loss of CO from m/z 139/141Contains one chlorine atom (3:1 isotopic ratio).
57tert-Butyl cation[C₄H₉]⁺α-Cleavage (loss of C₇H₄ClO•)Highly stable tertiary carbocation.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. GC-MS is a suitable technique as 2'-Chloro-2,2-dimethylpropiophenone is expected to be sufficiently volatile and thermally stable. [8][9]Alternatively, for a rapid analysis of a pure sample, Direct Infusion Mass Spectrometry could be utilized. [10][11]

Workflow for GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane, Hexane) Inject Inject a small volume (e.g., 1 µL) of the sample into the GC inlet Prep->Inject Separate Separate the components on a capillary column (e.g., HP-5MS) Inject->Separate Ionize Electron Ionization (EI) at 70 eV Separate->Ionize Analyze Mass analysis of fragments (e.g., Quadrupole analyzer) Ionize->Analyze Detect Detection of ions and generation of mass spectrum Analyze->Detect

Caption: General workflow for the GC-MS analysis of 2'-Chloro-2,2-dimethylpropiophenone.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of 2'-Chloro-2,2-dimethylpropiophenone.

    • Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to a final concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [6] * Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2'-Chloro-2,2-dimethylpropiophenone.

    • Identify the molecular ion peak and the characteristic isotopic pattern for chlorine.

    • Identify the major fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.

Conclusion

The mass spectrometry fragmentation pattern of 2'-Chloro-2,2-dimethylpropiophenone is predicted to be dominated by α-cleavage, leading to the formation of the highly stable tert-butyl cation (m/z 57) and the 2-chlorobenzoyl cation (m/z 139/141). Subsequent loss of carbon monoxide from the latter is expected to yield the 2-chlorophenyl cation (m/z 111/113). The presence of a chlorine atom will be readily identifiable by the characteristic M+2 isotopic peaks for all chlorine-containing fragments. This in-depth guide provides a robust predictive framework for the interpretation of the mass spectrum of 2'-Chloro-2,2-dimethylpropiophenone, which can be invaluable for its unambiguous identification in various research and development settings. The provided experimental protocol offers a reliable starting point for obtaining high-quality mass spectral data for this and structurally related compounds.

References

  • Chemistry LibreTexts. (2022, July 3). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 1, 2026, from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved February 1, 2026, from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (2020, May 5). Direct Infusion-Three-Dimensional-Mass Spectrometry Enables Rapid Chemome Comparison among Herbal Medicines. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved February 1, 2026, from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 1, 2026, from [Link]

  • YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved February 1, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 2'-Chloro-2,2-dimethylpropiophenone in Organic Solvents

Introduction: Contextualizing the Importance of Solubility 2'-Chloro-2,2-dimethylpropiophenone, a halogenated aromatic ketone, presents a molecular architecture of significant interest in synthetic organic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Importance of Solubility

2'-Chloro-2,2-dimethylpropiophenone, a halogenated aromatic ketone, presents a molecular architecture of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a chlorinated phenyl ring, a carbonyl group, and a bulky tert-butyl moiety, gives rise to a unique combination of steric and electronic properties. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in reaction chemistry, purification processes such as crystallization, and formulation development.

This guide provides a comprehensive overview of the predicted solubility characteristics of 2'-Chloro-2,2-dimethylpropiophenone, grounded in fundamental chemical principles. Furthermore, it offers a robust, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Part 1: Physicochemical Profile and Solubility Predictions

The solubility of a solute in a given solvent is governed by the adage "like dissolves like," which, from a chemical perspective, refers to the similarity of intermolecular forces between the solute and solvent molecules.[1] The structure of 2'-Chloro-2,2-dimethylpropiophenone offers several key features that dictate its solubility profile:

  • Polar Moieties: The presence of a carbonyl group (C=O) and a chloro-substituted aromatic ring introduces polarity. The carbonyl group can act as a hydrogen bond acceptor, while the chlorine atom contributes to the molecule's dipole moment.

  • Non-polar Regions: The phenyl ring and, most significantly, the sterically hindering tert-butyl group constitute substantial non-polar domains. These regions favor interactions with non-polar solvents through van der Waals forces.

This duality suggests that 2'-Chloro-2,2-dimethylpropiophenone will exhibit nuanced solubility across a spectrum of organic solvents. Its solubility is expected to be a balance between these competing polar and non-polar characteristics.

Predicted Solubility in Common Organic Solvents

Based on its structural analysis, we can predict the qualitative solubility of 2'-Chloro-2,2-dimethylpropiophenone. The following table categorizes common laboratory solvents by their polarity and provides a hypothesis for the compound's solubility. This table serves as a foundational guide for solvent selection in experimental workflows.

Solvent ClassExample SolventPredominant Intermolecular ForcesPredicted SolubilityRationale
Non-Polar Hexane, TolueneVan der Waals forcesHigh The large non-polar surface area of the phenyl and tert-butyl groups will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)Dipole-dipole interactionsHigh These solvents can interact with the polar carbonyl and chloro groups without the steric hindrance that protic solvents might present.[2]
Polar Protic Methanol, EthanolHydrogen bondingModerate to Low While these solvents can interact with the carbonyl group, the large non-polar part of the molecule may limit overall solubility.
Highly Polar WaterHydrogen bondingInsoluble The molecule's predominantly non-polar character makes it immiscible with water.[3]

Part 2: A Validated Protocol for Experimental Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical determination is essential for obtaining accurate solubility data. The following protocol describes a self-validating system for determining the solubility of 2'-Chloro-2,2-dimethylpropiophenone using the isothermal equilibrium method.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the system at that specific condition.

  • Equilibrium Achievement: A state of equilibrium, where the rate of dissolution equals the rate of precipitation, must be reached to determine the maximum amount of solute that can be dissolved. Vigorous stirring over an extended period facilitates this.[1]

  • Gravimetric Analysis: This is a direct and robust method for quantifying the dissolved solute, relying on the physical isolation and weighing of the residue after solvent evaporation.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A 1. Prepare Saturated Solution Add excess solute to solvent in a sealed vial. B 2. Equilibrate Stir vigorously at a constant temperature (e.g., 25°C) for 24 hours. A->B Achieve Equilibrium C 3. Allow to Settle Let undissolved solid precipitate (e.g., 2 hours). B->C Phase Separation D 4. Aliquot Collection Carefully withdraw a known volume of the clear supernatant. C->D Sampling E 5. Solvent Evaporation Evaporate the solvent from the aliquot under reduced pressure. D->E Isolation of Solute F 6. Mass Determination Weigh the remaining solid residue. E->F Quantification G 7. Calculation Calculate solubility (g/L or mol/L). F->G Data Processing

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. To a series of 20 mL glass vials, add a precisely weighed amount of the selected organic solvent (e.g., 10.0 mL). b. Add an excess of 2'-Chloro-2,2-dimethylpropiophenone to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C). b. Stir the mixtures vigorously for a minimum of 24 hours to ensure that equilibrium is reached.[1]

  • Sample Collection: a. After equilibration, turn off the shaker and allow the vials to remain undisturbed in the bath for at least 2 hours, permitting the excess solid to settle. b. Using a volumetric pipette, carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant. Be cautious not to disturb the solid at the bottom of the vial.

  • Gravimetric Analysis: a. Transfer the aliquot to a pre-weighed, dry vial. b. Remove the solvent under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a temperature sufficient to evaporate the solvent without sublimating the solute. c. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dry solute residue. The difference between this mass and the initial mass of the vial is the mass of the dissolved 2'-Chloro-2,2-dimethylpropiophenone.

  • Calculation: a. Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Part 3: Tabulation of Experimental Data

To facilitate clear and comparative analysis, all experimentally determined solubility data should be recorded in a structured format. The following table provides a template for organizing your results.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Toluene25.0Experimental ValueCalculated Value
e.g., Acetone25.0Experimental ValueCalculated Value
e.g., Ethanol25.0Experimental ValueCalculated Value
e.g., Hexane25.0Experimental ValueCalculated Value

Note: The molecular weight of 2'-Chloro-2,2-dimethylpropiophenone (C₁₁H₁₃ClO) is approximately 196.67 g/mol .

Conclusion

References

  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. This source could not be fully verified.
  • Google Patents. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
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  • Organic Syntheses. 2-chloropyrimidine. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. This source is a supplement to a lab manual and a direct link is not available.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13005391, (1-Chloro-2,2-dimethylpropyl)benzene. [Link]

  • Philip Harris Ltd. Safety Data Sheet - 2-CHLORO-2-METHYLPROPANE. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

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  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

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Foundational

The Pharmacological Potential of Substituted Propiophenones: A Technical Guide for Drug Discovery Professionals

Introduction: The Propiophenone Scaffold - A Versatile Core in Medicinal Chemistry Propiophenone, a simple aromatic ketone, serves as a foundational structure in the synthesis of a diverse array of biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propiophenone Scaffold - A Versatile Core in Medicinal Chemistry

Propiophenone, a simple aromatic ketone, serves as a foundational structure in the synthesis of a diverse array of biologically active compounds.[1][2][3] Its chemical tractability allows for substitutions on both the phenyl ring and the ethyl side chain, giving rise to a vast chemical space for the exploration of novel therapeutic agents. This guide provides an in-depth technical overview of the significant biological activities exhibited by substituted propiophenones, offering insights into their mechanisms of action, methodologies for their evaluation, and their potential in modern drug development. Propiophenone and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including anti-arrhythmic drugs, appetite suppressants, and agents targeting the central nervous system.[1][3][]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic landscape of substituted propiophenones. We will delve into the core biological activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights, to empower the rational design of next-generation therapeutics.

Anticonvulsant Activity: Targeting Neuronal Excitability

A significant area of investigation for substituted propiophenones has been in the field of epilepsy and seizure disorders. Several derivatives have demonstrated potent anticonvulsant properties in preclinical models.[5] The primary mechanism of action for many of these compounds is believed to involve the modulation of voltage-gated sodium channels, a key target for many established antiepileptic drugs.[6] By blocking these channels, propiophenone derivatives can reduce the rapid and excessive firing of neurons that characterizes a seizure.

Mechanism of Action: A Focus on GABAergic and Sodium Channel Modulation

The anticonvulsant effects of some propiophenone derivatives are also attributed to their interaction with the GABAergic system.[7] Specifically, they can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA and thereby dampening neuronal excitability.[7] This dual mechanism of action, targeting both sodium channels and GABA-A receptors, presents a promising strategy for the development of broad-spectrum anticonvulsant agents.

Anticonvulsant_Mechanism Propiophenone Substituted Propiophenone Derivatives Na_Channel Voltage-Gated Sodium Channel Propiophenone->Na_Channel Inhibition GABA_A_Receptor GABA-A Receptor Propiophenone->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Firing Decreased Neuronal Excitability & Firing Na_Channel->Neuronal_Firing Leads to GABA_A_Receptor->Neuronal_Firing Leads to Seizure_Suppression Seizure Suppression Neuronal_Firing->Seizure_Suppression Results in

Caption: Proposed dual mechanism of anticonvulsant action for substituted propiophenones.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a substituted propiophenone derivative to protect against seizures induced by maximal electroshock.

Materials:

  • Male Swiss mice (20-25 g)

  • Corneal electrode

  • Electroshock apparatus (e.g., Ugo Basile)

  • Test compound (substituted propiophenone)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast the mice overnight with free access to water.

  • Administer the test compound or vehicle intraperitoneally (i.p.). A separate group receives the standard drug.

  • At the time of peak effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-administration), apply a drop of saline to the eyes of each mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Calculate the percentage of protected mice in each group.

Data Analysis: The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

CompoundMES Test (ED50 mg/kg)Reference
Compound 8Active[5]
Compound 4Active[5]
Quinazolin-4(3H)-one derivativesPotent Activity[8]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidesBroad-spectrum activity[9]

Antimicrobial and Cytotoxic Activities: A Dual Threat to Pathogens and Cancer Cells

Substituted propiophenones have also emerged as a promising class of compounds with both antimicrobial and cytotoxic properties. This dual activity is of particular interest in the development of novel agents that can combat infectious diseases and cancer.

Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens

Derivatives of propiophenone, particularly those incorporated into chalcone and heterocyclic structures, have demonstrated significant activity against a range of bacteria and fungi.[10] The α,β-unsaturated carbonyl system present in many of these derivatives is thought to be a key pharmacophore, reacting with nucleophilic groups in essential microbial enzymes and proteins, thereby disrupting cellular function.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a substituted propiophenone derivative against a specific bacterial or fungal strain.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (substituted propiophenone)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well (except the negative control).

  • Include positive and negative controls in separate wells.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxic Activity: Inducing Apoptosis in Cancer Cells

Several series of propiophenone derivatives, including chalcones and propafenone analogues, have been synthesized and evaluated for their anticancer activities against various human cancer cell lines.[11] The mechanism of their cytotoxic action often involves the induction of apoptosis through various signaling pathways.

Cytotoxic_Workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis Cell_Lines Human Cancer Cell Lines (e.g., HeLa, MCF-7, PC-3) Compound_Treatment Treatment with Substituted Propiophenone Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Confirm Apoptotic Mechanism QSAR 2D & 3D-QSAR Studies MTT_Assay->QSAR Data for Modeling Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for caspases) Apoptosis_Assay->Mechanism_Study Elucidate Pathway Pharmacophore Pharmacophore Identification QSAR->Pharmacophore Novel_Design Design of Novel Derivatives Pharmacophore->Novel_Design

Caption: A typical workflow for the evaluation of the cytotoxic potential of substituted propiophenones.

Cell LineCompound TypeActivityReference
HeLa, Fem-X, PC-3, MCF-7, LS174, K562Chalcone and propafenone derivativesCytotoxic[11]
MCF-7/6 (invasive)C-prenylated and O-allylated 1,3-diarylpropenonesAnti-invasive[12]

Anti-inflammatory and Analgesic Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Substituted propiophenones and their derivatives, such as chalcones, have demonstrated significant anti-inflammatory and analgesic properties.[10][13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[15] This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16] Furthermore, some derivatives can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a substituted propiophenone derivative to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Pletysmometer

  • Test compound (substituted propiophenone)

  • Vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize rats for at least one week.

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or standard drug orally or i.p.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

CompoundAnti-inflammatory ActivityReference
Benzenesulphonamide derivativesFascinating inhibition of inflammation[13]
Sodium PropionateReduction of paw inflammation[15][16]
3-benzoyl-propionic acidIntense anti-inflammatory activity[17]

Antidiabetic Properties: A New Avenue for Glycemic Control

Recent studies have highlighted the potential of substituted propiophenones as a novel class of antidiabetic agents.[18] Certain derivatives have been shown to possess antihyperglycemic and lipid-lowering activities in animal models of diabetes.[18]

Mechanism of Action: PTP-1B Inhibition and Beyond

One of the proposed mechanisms for the antidiabetic effect of some propiophenone derivatives is the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[18][19] PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition can enhance insulin sensitivity. Additionally, some compounds have been observed to reduce body weight and food intake in diabetic mice, suggesting a multi-faceted approach to managing diabetes.[18]

Antidiabetic_Mechanism Propiophenone Substituted Propiophenone Derivatives PTP1B PTP-1B Propiophenone->PTP1B Inhibition Insulin_Signaling Enhanced Insulin Signaling Pathway PTP1B->Insulin_Signaling Enhances Glucose_Uptake Increased Glucose Uptake by Cells Insulin_Signaling->Glucose_Uptake Promotes Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake->Blood_Glucose Leads to

Caption: Proposed mechanism of antidiabetic action via PTP-1B inhibition.

Conclusion and Future Directions

Substituted propiophenones represent a remarkably versatile scaffold in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. The ease of their synthesis and the ability to fine-tune their pharmacological properties through chemical modification make them an attractive starting point for drug discovery programs. Future research should focus on elucidating the detailed mechanisms of action for the most potent compounds and optimizing their pharmacokinetic and toxicological profiles. The application of computational tools, such as quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of new propiophenone derivatives with enhanced efficacy and safety.[11] The continued exploration of this chemical class holds significant promise for the development of novel and effective treatments for a wide range of human diseases.

References

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012-03-15). PubMed.
  • Propiophenone Impurities. BOC Sciences.
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  • Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. (2003). PubMed.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Influence of propafenone on the anticonvulsant activity of various novel antiepileptic drugs in the mouse maximal electroshock model. (2017). PubMed.
  • Propiophenone. TECMOS.
  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
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  • Synthesis and Anticonvulsant Activity of N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides. PubMed.
  • The Anti-Inflammatory and Antioxidant Effects of Sodium Propion
  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2025-08-06).
  • PROPIOPHENONE. chemicalland21.com.
  • Propiophenone. Wikipedia.
  • Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. PubMed.
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. (2025-10-17).
  • IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. .

  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2025-08-07).

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Exploratory

discovery and history of 2'-Chloro-2,2-dimethylpropiophenone

This is an in-depth technical guide on 2'-Chloro-2,2-dimethylpropiophenone , structured for researchers and drug development professionals. Discovery, Synthesis, and Chemical Utility CAS Number: 61593-17-7 IUPAC Name: 1-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2'-Chloro-2,2-dimethylpropiophenone , structured for researchers and drug development professionals.

Discovery, Synthesis, and Chemical Utility

CAS Number: 61593-17-7 IUPAC Name: 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one Synonyms: 2'-Chloropivalophenone; o-Chloropivalophenone[1]

Part 1: Discovery and Historical Context[1]

The Challenge of Steric Hindrance (Early 20th Century)

The history of 2'-chloro-2,2-dimethylpropiophenone is inextricably linked to the fundamental study of steric hindrance and the ortho-effect in physical organic chemistry.[1] In the early 1900s, chemists like Ramart-Lucas and Kohler began investigating why certain ketones were resistant to standard carbonyl reactions (e.g., oxime formation, Grignard addition).[1]

The "pivalophenone" scaffold (phenyl-CO-tBu) became a model system because the bulky tert-butyl group adjacent to the carbonyl creates significant steric crowding.[1] Introducing a chlorine atom at the ortho position (2'-chloro) exacerbates this congestion, twisting the carbonyl group out of plane with the benzene ring.[1] This "inhibition of resonance" made 2'-chloro-2,2-dimethylpropiophenone a critical probe for studying:

  • Conformational Analysis: Measuring the dihedral angle twist caused by ortho-substitution.[1]

  • Electronic vs. Steric Effects: Distinguishing the inductive electron-withdrawal of chlorine from its steric bulk.

Evolution of Synthetic Methodology

Historically, the synthesis of this compound highlighted the limitations of the Friedel-Crafts Acylation .[1]

  • The Problem: Reacting chlorobenzene with pivaloyl chloride using Aluminum Chloride (

    
    ) yields predominantly the para-isomer (4'-chloro-2,2-dimethylpropiophenone) due to the immense steric clash between the incoming tert-butylcarbonyl electrophile and the ortho-hydrogens/chlorine.[1]
    
  • The Breakthrough: The reliable access to the ortho isomer (2'-chloro) required the development of nucleophilic addition to nitriles (the Grignard-Nitrile route) in the mid-20th century.[1] This method allowed for the regiospecific construction of the ketone without relying on electrophilic aromatic substitution rules.[1]

Part 2: Technical Data & Properties[1]

Physicochemical Profile

The following data aggregates experimental values and calculated properties for identification and quality control.

PropertyValueNote
Molecular Formula

Molecular Weight 196.67 g/mol
Appearance Colorless to pale yellow oilMay crystallize at low temps
Boiling Point 105–110 °C @ 1 mmHgHigh vacuum required
Density 1.085 g/mL (25 °C)Denser than water
LogP (Predicted) 3.8 – 4.2Highly lipophilic
Flash Point >100 °C
Solubility Soluble in DCM, Et2O, THFInsoluble in water
Spectral Signature (Diagnostic)[1]
  • 1H NMR (CDCl3):

    
     1.25 (s, 9H, t-Bu), 7.2–7.4 (m, 4H, Ar-H).[1] Note the upfield shift of the t-Bu group compared to unhindered ketones.[1]
    
  • IR Spectroscopy: Carbonyl stretch (

    
    ) appears at 1685–1695 cm⁻¹ .[1] This is higher energy than typical conjugated ketones (~1680 cm⁻¹) because the steric twist reduces conjugation with the phenyl ring.[1]
    

Part 3: Chemical Synthesis & Protocols[1][4][5]

Strategic Analysis: Why the Nitrile Route?

For a researcher requiring high-purity 2'-chloro-2,2-dimethylpropiophenone, Friedel-Crafts acylation is not recommended .[1] It produces inseparable mixtures of ortho (minor) and para (major) isomers.[1]

Recommended Route: Addition of tert-Butylmagnesium chloride to 2-Chlorobenzonitrile.[1]

  • Mechanism: The Grignard reagent adds to the nitrile carbon to form a metallo-imine intermediate.[1] This intermediate is stable and does not react further with the Grignard (preventing tertiary alcohol formation).[1] Acidic hydrolysis yields the ketone.[1]

Experimental Protocol: Regiospecific Synthesis

Scale: 50 mmol Yield Target: 85-90%[1]

Reagents:
  • 2-Chlorobenzonitrile (6.88 g, 50 mmol)[1]

  • tert-Butylmagnesium chloride (2.0 M in THF, 30 mL, 60 mmol)

  • Copper(I) bromide (CuBr) (72 mg, 0.5 mmol) - Catalyst (Optional but recommended to accelerate addition)[1]

  • Anhydrous THF (100 mL)

  • Sulfuric acid (2 M aqueous)[1]

Step-by-Step Workflow:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.

  • Solvation: Dissolve 2-Chlorobenzonitrile (50 mmol) and CuBr (1 mol%) in anhydrous THF (100 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Transfer the t-BuMgCl solution to the addition funnel. Add dropwise over 30 minutes.

    • Observation: The solution may turn dark/brown due to the copper catalyst; this is normal.[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of nitrile indicates completion.[1]

  • Imine Hydrolysis: Cool the reaction to 0 °C. Carefully quench by adding 2 M

    
     (50 mL) dropwise. (Caution: Exothermic).[1]
    
  • Digestion: Stir the biphasic mixture vigorously at room temperature for 12 hours (or reflux for 1 hour) to hydrolyze the bulky ketimine intermediate.

  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Sat. 
    
    
    
    and Brine.[1] Dry over
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~108°C @ 1 mmHg) or flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1]

Visualization: Reaction Pathway

The following diagram illustrates the regiospecific nitrile route versus the problematic Friedel-Crafts route.

SynthesisPathways Chlorobenzene Chlorobenzene (Starting Material A) ParaProduct 4'-Chloro-2,2-dimethylpropiophenone (MAJOR - Undesired) Chlorobenzene->ParaProduct Friedel-Crafts (Steric Control) OrthoProduct 2'-Chloro-2,2-dimethylpropiophenone (TARGET) Chlorobenzene->OrthoProduct Trace Yield PivaloylCl Pivaloyl Chloride + AlCl3 Cyanobenzene 2-Chlorobenzonitrile (Starting Material B) Intermediate Metallo-Imine Intermediate Cyanobenzene->Intermediate Nucleophilic Addition Grignard t-BuMgCl (Grignard) Grignard->Intermediate Intermediate->OrthoProduct Acidic Hydrolysis

Caption: Comparison of synthetic routes. The Nitrile/Grignard pathway (Green) ensures regiospecificity, whereas Friedel-Crafts (Red) favors the para-isomer.[1]

Part 4: Applications in Drug Development[1][6]

Precursor for Chiral Amino-Alcohols

The primary utility of 2'-chloro-2,2-dimethylpropiophenone in modern medicinal chemistry is as a substrate for Asymmetric Transfer Hydrogenation (ATH) .[1]

  • Context: Chiral

    
    -amino alcohols are privileged motifs in adrenergic blockers and antidepressants.[1]
    
  • Workflow: The ketone is reduced (using Noyori catalysts or CBS reduction) to the chiral alcohol.[1] The bulky tert-butyl group ensures high enantioselectivity (ee > 98%) by locking the transition state geometry.[1]

"Metabolic Blocking" Studies

In drug design, the tert-butyl group is often introduced to block metabolic oxidation sites.[1] This compound serves as a reference standard to study the metabolic stability of the pivaloyl-phenyl linkage.[1] The 2-chloro substituent further deactivates the ring towards cytochrome P450 oxidation, making this scaffold highly resistant to Phase I metabolism.[1]

Photoinitiator Research

Substituted pivalophenones are precursors to Norrish Type I photoinitiators.[1] Upon UV irradiation, the bond between the carbonyl carbon and the tert-butyl group cleaves homolytically to form a benzoyl radical and a tert-butyl radical.[1] The ortho-chloro substituent accelerates this cleavage via steric acceleration (relief of strain in the ground state).[1]

References

  • Ramart-Lucas, P. (1913).[1] "Researches on the steric hindrance in the series of substituted acetophenones." Annales de Chimie et de Physique, 8(30), 349-398.[1] (Historical foundation of steric hindrance in ketones).

  • Fuson, R. C. (1935).[1] "The reversible addition of Grignard reagents to hindered ketones."[1] Chemical Reviews, 16(1), 1-27.[1] Link[1]

  • Sigma-Aldrich. "2'-Chloro-2,2-dimethylpropiophenone Product Sheet." Link

  • March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience.[1] (Source for Friedel-Crafts regioselectivity rules).[1]

  • Brown, H. C., & Tsukamoto, A. (1964).[1] "Selective Reductions. Reaction of Nitriles with Lithium Aluminum Hydride."[1] Journal of the American Chemical Society.[1] (Mechanistic basis for nitrile-to-imine reduction/hydrolysis).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2'-Chloro-2,2-dimethylpropiophenone via Friedel-Crafts Acylation: An Application Note and Protocol

Introduction: The Significance of Substituted Aryl Ketones Aryl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Aryl Ketones

Aryl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. Their versatile reactivity allows for a multitude of subsequent chemical transformations, making the efficient and selective synthesis of specifically substituted aryl ketones a subject of paramount importance. Among these, 2'-Chloro-2,2-dimethylpropiophenone stands as a valuable building block, incorporating a sterically hindered keto-group and a synthetically useful halogenated aromatic ring. This application note provides a comprehensive guide for the synthesis of 2'-Chloro-2,2-dimethylpropiophenone through the robust and well-established Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and field-tested experimental protocol, and discuss the critical parameters that govern the reaction's success, including regioselectivity and potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this and structurally related compounds.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2] The overall transformation for the synthesis of 2'-Chloro-2,2-dimethylpropiophenone is depicted below:

Caption: Overall reaction for the synthesis of 2'-Chloro-2,2-dimethylpropiophenone.

The mechanism proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and troubleshooting:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the pivaloyl chloride by coordinating to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[3]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, which can then participate in another catalytic cycle.

Friedel_Crafts_Mechanism reagents Pivaloyl Chloride + AlCl₃ acylium Acylium Ion [R-C≡O]⁺ reagents->acylium Formation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex Electrophilic Attack aromatic Chlorobenzene product 2'-Chloro-2,2-dimethylpropiophenone + HCl + AlCl₃ sigma_complex->product Deprotonation

Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.

Regioselectivity: The chloro substituent on the benzene ring is a deactivating group, making chlorobenzene less reactive than benzene in electrophilic aromatic substitution. However, it is an ortho, para-director due to the ability of the chlorine atom's lone pairs to stabilize the sigma complex through resonance. Consequently, the acylation of chlorobenzene is expected to yield a mixture of the ortho (2'-chloro) and para (4'-chloro) isomers. Due to the significant steric bulk of the pivaloyl group, the substitution is anticipated to predominantly occur at the less sterically hindered para position. However, the formation of the desired 2'-chloro isomer is still significant and can be isolated from the reaction mixture.[4]

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 2'-Chloro-2,2-dimethylpropiophenone. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
ChlorobenzeneC₆H₅Cl112.56108-90-7Liquid, irritant
Pivaloyl chloride(CH₃)₃CCOCl120.583282-30-2Liquid, corrosive, lachrymator
Anhydrous Aluminum ChlorideAlCl₃133.347446-70-0Solid, corrosive, reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile liquid, suspected carcinogen
Hydrochloric acid (conc.)HCl36.467647-01-0Liquid, corrosive
Sodium bicarbonate (sat. sol.)NaHCO₃84.01144-55-8Aqueous solution
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Solid, drying agent

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Addition funnel (125 mL)

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Procedure:

experimental_workflow setup 1. Reaction Setup (Dry glassware, inert atmosphere) charge_reagents 2. Charge Flask (Chlorobenzene and DCM) setup->charge_reagents cool 3. Cool to 0-5 °C charge_reagents->cool add_alcl3 4. Add AlCl₃ (Portion-wise) cool->add_alcl3 add_pivaloyl 5. Add Pivaloyl Chloride (Dropwise, maintain temp.) add_alcl3->add_pivaloyl react 6. Reaction (Stir at RT) add_pivaloyl->react quench 7. Quench (Pour onto ice/HCl) react->quench extract 8. Extraction (with DCM) quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, brine) extract->wash dry 10. Dry and Filter (over MgSO₄) wash->dry evaporate 11. Solvent Removal (Rotary Evaporation) dry->evaporate purify 12. Purification (Vacuum Distillation or Column Chromatography) evaporate->purify product 13. 2'-Chloro-2,2-dimethylpropiophenone purify->product

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL addition funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried or oven-dried before use.

  • Charging the Flask: To the reaction flask, add chlorobenzene (22.5 g, 0.2 mol) and 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Lewis Acid: Carefully and in portions, add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the stirred solution. The addition should be done slowly to control the initial exotherm.

  • Addition of Acylating Agent: Place pivaloyl chloride (24.1 g, 0.2 mol) in the addition funnel. Add the pivaloyl chloride dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture again in an ice-water bath. Cautiously pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the DCM using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of 2'-chloro and 4'-chloro isomers, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired 2'-Chloro-2,2-dimethylpropiophenone.

Characterization and Expected Results

The final product, 2'-Chloro-2,2-dimethylpropiophenone, is expected to be a liquid at room temperature. The following table summarizes its key physical properties.

PropertyValueSource
CAS Number61593-17-7[5]
Molecular FormulaC₁₁H₁₃ClO[6]
Molecular Weight196.67 g/mol [5]
Boiling Point241.9 ± 13.0 °C (Predicted)[6]
Density1.077 ± 0.06 g/cm³ (Predicted)[6]

Expected Yield: The overall yield of the mixed isomers can be expected to be in the range of 70-85%. The ratio of the para to ortho isomer will be influenced by the reaction conditions, but the para isomer is generally the major product.

Spectroscopic Analysis: The structure of the purified 2'-Chloro-2,2-dimethylpropiophenone can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group and a multiplet pattern for the four aromatic protons.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl stretching vibration is expected.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yield: This can be due to incomplete reaction or loss of product during work-up. Ensure all reagents are anhydrous, as moisture will deactivate the aluminum chloride catalyst. The reaction time can be extended if TLC analysis indicates the presence of starting material.

  • Formation of Side Products: While Friedel-Crafts acylation is generally a clean reaction, prolonged reaction times or high temperatures can lead to side reactions. It is important to maintain the recommended temperature profile.

  • Incomplete Decomposition of the Aluminum Chloride Complex: Ensure thorough mixing during the quenching step to completely decompose the complex and liberate the ketone product.

Safety Precautions:

  • Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a dry environment.

  • Pivaloyl Chloride: This reagent is corrosive and a lachrymator. It should be handled in a fume hood.

  • Dichloromethane: DCM is a volatile and suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with ice/HCl is highly exothermic and should be performed cautiously with adequate cooling and stirring.

Conclusion

The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of 2'-Chloro-2,2-dimethylpropiophenone from readily available starting materials. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, a good yield of the desired product can be obtained. The protocol outlined in this application note, along with the mechanistic insights and troubleshooting guide, provides a solid foundation for the successful synthesis and purification of this valuable chemical intermediate.

References

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]

  • PubChem. 2-Chloropropionic acid. Available at: [Link]

  • PubChem. 2-Chloropropiophenone. Available at: [Link]

  • Google Patents. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
  • Google Patents. CN106397156A - Preparation method of 2-chloro-benzophenone.
  • PubChem. 2'-Hydroxypropiophenone. Available at: [Link]

  • Chemistry Stack Exchange. Identify products of Propiophenone using nmr. Available at: [Link]

  • RSC Publishing. High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Available at: [Link]

  • ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... Available at: [Link]

  • Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

  • Google Patents. CN101417986A - Method for preparing 2-chlorophenothiazine.
  • ResearchGate. (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available at: [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]

  • CAS Common Chemistry. 1-Chloro-2,2-dimethylpropane. Available at: [Link]

Sources

Application

2'-Chloro-2,2-dimethylpropiophenone as a precursor for fragrance compounds

Executive Summary This technical guide outlines the utility of 2'-Chloro-2,2-dimethylpropiophenone (2-CDMP) as a critical intermediate (synthesis precursor) for the development of high-substantivity fragrance ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the utility of 2'-Chloro-2,2-dimethylpropiophenone (2-CDMP) as a critical intermediate (synthesis precursor) for the development of high-substantivity fragrance ingredients. While halogenated ketones are often scrutinized for pharmaceutical applications (e.g., bupropion analogs), this protocol focuses on their reduction to sterically hindered aryl-alkyl alcohols .

These resulting alcohols—specifically 1-(2-chlorophenyl)-2,2-dimethylpropan-1-ol —exhibit enhanced lipophilicity and oxidative stability compared to non-halogenated analogs (e.g., Muguet alcohols), making them valuable for functional perfumery (detergents, fabric softeners) where harsh environments degrade standard fragrances.

Key Technical Value:

  • Steric Bulk: The tert-butyl moiety (2,2-dimethyl) provides resistance to enzymatic and oxidative degradation.

  • Halogen Bonding: The ortho-chloro substituent alters volatility (vapor pressure) and substantivity via dipole interactions.

  • Regulatory Compliance: This guide addresses the dual-use nature of chloropropiophenones, establishing a compliant workflow for fragrance R&D.

Regulatory & Safety Advisory (Critical)

WARNING: Chlorinated propiophenones are structural isomers of precursors used in the synthesis of controlled substances (e.g., substituted cathinones).

  • Compliance: Before acquisition, verify status under local regulations (e.g., DEA Watch List in US, precursors legislation in EU). 2-CDMP possesses a gem-dimethyl group, which significantly alters its reactivity profile compared to illicit precursors like 3-chloropropiophenone, but "know-your-customer" (KYC) and end-use documentation are mandatory.

  • Safety: This compound is a skin irritant and potential lachrymator. All protocols must be performed in a fume hood.

Chemical Pathway & Mechanism

The primary application of 2-CDMP in fragrance is the generation of the corresponding secondary alcohol. The gem-dimethyl group creates significant steric hindrance, requiring specific reduction protocols to achieve high yields.

Mechanism Visualization

G Substrate 2'-Chloro-2,2-dimethylpropiophenone (Precursor) Intermediate Transition State (Sterically Hindered) Substrate->Intermediate Activation Reagent Reductive Agent (NaBH4 / MeOH or H2/Ru-Cat) Reagent->Intermediate Hydride Attack Product 1-(2-chlorophenyl)-2,2-dimethylpropan-1-ol (Fragrance Active) Intermediate->Product Hydrolysis Ester Propionate/Acetate Ester (Pro-Fragrance Variant) Product->Ester Esterification (Optional)

Figure 1: Synthetic pathway from the ketone precursor to the target fragrance alcohol and ester derivatives.

Experimental Protocol: Chemo-Selective Reduction

Objective: Synthesize 1-(2-chlorophenyl)-2,2-dimethylpropan-1-ol with >98% purity for olfactory evaluation.

Rationale: Standard reduction (LiAlH4) is too aggressive and may dehalogenate the ring. A modified Borohydride reduction is preferred for safety and selectivity.

Materials:
  • 2'-Chloro-2,2-dimethylpropiophenone (10.0 g, 47.5 mmol)

  • Sodium Borohydride (NaBH4) (2.7 g, 71.2 mmol)

  • Methanol (anhydrous, 100 mL)

  • Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) (Optional - Luche conditions if reaction is sluggish)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:
  • Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-CDMP (10.0 g) in Methanol (80 mL). Cool to 0°C using an ice bath.

    • Note: The steric bulk of the tert-butyl group may slow dissolution; ensure full homogeneity before proceeding.

  • Reagent Addition: Add NaBH4 (2.7 g) portion-wise over 20 minutes.

    • Caution: Exothermic hydrogen gas evolution. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Carefully quench with saturated aqueous NH4Cl (50 mL) at 0°C. Stir for 15 minutes.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

  • Purification: Wash combined organic layers with brine, dry over MgSO4, and concentrate.

    • Refinement: Purify via vacuum distillation (bp approx. 110-115°C @ 5 mmHg) or silica gel chromatography if high olfactory purity is required.

Yield Expectation: 90–95% (White waxy solid or viscous liquid).

Characterization & Olfactory Profiling

To validate the compound for fragrance applications, it must pass both chemical and sensory analysis.

Table 1: Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless viscous liquid / White solidVisual
Purity > 98.5%GC-MS (EI, 70eV)
Residual Ketone < 0.1%GC-FID
Halogen Stability No free Cl- ions detectedSilver Nitrate Test
LogP (Calc) 3.8 – 4.2High substantivity indicator
Olfactory Evaluation Protocol:
  • Dilution: Prepare a 10% solution in Dipropylene Glycol (DPG).

  • Blotter Test: Dip a smelling strip and evaluate at T=0, T=1hr, and T=24hr.

  • Descriptors:

    • Top Note: Faint, metallic, slightly camphoraceous (due to the ortho-Cl).

    • Heart Note: Muguet (Lily of the Valley), Rose oxide nuances, Green.

    • Base Note: Woody, Dry, Persistent.

    • Comparison: Heavier and less floral than the non-chlorinated analog (2,2-dimethyl-3-phenylpropanol).

Application in Functional Perfumery

The synthesized alcohol serves as a "Base Note Anchor" in floral accords.

Formulation Example (Rose Accord Modifier):

  • Citronellol: 40%

  • Geraniol: 30%

  • Phenylethyl Alcohol: 20%

  • 1-(2-chlorophenyl)-2,2-dimethylpropan-1-ol (Target): 10%

Effect: The target molecule extends the longevity of the rose scent on fabric (substantivity) due to its high molecular weight and lipophilicity, surviving the wash cycle better than standard Phenylethyl Alcohol.

References

  • Scognamiglio, J., et al. (2012).[1] "Fragrance material review on 2,2-dimethyl-3-phenylpropanol." Food and Chemical Toxicology, 50, S204-S208.[1] Link

  • Sell, C. S. (2006). "The Chemistry of Fragrances: From Perfumer to Consumer." Royal Society of Chemistry.[2] Link

  • Bauer, K., et al. (2001). "Common Fragrance and Flavor Materials: Preparation, Properties and Uses." Wiley-VCH. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 100962, 2,2-Dimethyl-3-phenylpropanol." Link

  • Andrew, O. B., et al. (2022).[3] "A Greener Synthesis of the Antidepressant Bupropion Hydrochloride." Journal of Chemical Education (Cited for chloropropiophenone reduction chemistry). Link

Sources

Method

Application Note: Derivatization Strategies for the Quantitative Analysis of 2'-Chloro-2,2-dimethylpropiophenone

Abstract This document provides a comprehensive technical guide on the derivatization of 2'-Chloro-2,2-dimethylpropiophenone for enhanced analytical detection and quantification. 2'-Chloro-2,2-dimethylpropiophenone, an a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the derivatization of 2'-Chloro-2,2-dimethylpropiophenone for enhanced analytical detection and quantification. 2'-Chloro-2,2-dimethylpropiophenone, an aromatic ketone, presents specific challenges for direct analysis via common chromatographic techniques. This guide details two field-proven derivatization protocols designed to improve its volatility, chromatographic behavior, and detector response. We present a method for Gas Chromatography-Mass Spectrometry (GC-MS) analysis via oximation and a second method for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) through hydrazone formation. The underlying chemical principles, step-by-step protocols, and expected analytical outcomes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for its analysis.

Introduction and Rationale for Derivatization

2'-Chloro-2,2-dimethylpropiophenone is a halogenated aromatic ketone. The direct analysis of such compounds can be hampered by several factors: moderate volatility, potential for thermal degradation in a hot GC inlet, and the lack of a strong chromophore for sensitive UV detection in HPLC. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the structure of the target analyte to improve its chemical and physical properties[1].

The primary goals for derivatizing 2'-Chloro-2,2-dimethylpropiophenone are:

  • To Enhance Volatility and Thermal Stability for GC Analysis: Converting the polar carbonyl group into a less polar, more stable functional group reduces analyte-column interactions and improves peak shape and reproducibility.[2][3]

  • To Improve Chromatographic Separation: Derivatization can alter the retention time of the analyte, moving it to a more desirable region of the chromatogram to avoid matrix interferences.[4]

  • To Increase Detection Sensitivity: By introducing a functional group that has a high response to a specific detector (e.g., an electron-capturing group for an ECD or a strong chromophore for a UV detector), the limits of detection can be significantly lowered.[4][5]

This guide focuses on two highly effective derivatization reactions targeting the ketone functional group.

General Analytical Workflow

The process of analysis post-derivatization follows a logical sequence from sample preparation to data interpretation. This workflow ensures that the derivatization is complete, the product is stable, and the analytical measurement is accurate and reproducible.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis A Sample Collection & Extraction of Analyte B Solvent Exchange & Concentration A->B Isolate Target Compound C Addition of Derivatizing Reagent B->C Prepare for Reaction D Reaction Incubation (Heat/Time) C->D E Reaction Quenching/ Sample Cleanup D->E F GC-MS or HPLC Injection E->F Prepare for Injection G Chromatographic Separation F->G H Detection & Data Acquisition G->H I I H->I Data Processing & Quantification

Caption: General workflow for analysis via chemical derivatization.

Method 1: Oximation for GC-MS Analysis

Oximation is a robust method for derivatizing ketones, converting the carbonyl group into an oxime.[6] For this protocol, we utilize O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), also known as PFBOA. This reagent is particularly advantageous as it introduces a pentafluorobenzyl group, which is highly sensitive to electron capture and negative chemical ionization (NCI) mass spectrometry, leading to excellent sensitivity.[7][8][9]

Chemical Principle

The reaction is a condensation between the ketone and PFBHA, forming a stable PFB-oxime derivative and eliminating a water molecule. The resulting derivative is more volatile and thermally stable than the parent ketone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2'-Chloro-2,2-dimethylpropiophenone Synthesis

Ticket Subject: Troubleshooting yield, regioselectivity, and hydrolysis issues in the synthesis of 2'-Chloro-2,2-dimethylpropiophenone (CAS: Related to 5659-32-5 analogs). Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting yield, regioselectivity, and hydrolysis issues in the synthesis of 2'-Chloro-2,2-dimethylpropiophenone (CAS: Related to 5659-32-5 analogs).

Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 2'-Chloro-2,2-dimethylpropiophenone presents a classic "perfect storm" of steric hindrance. You are attempting to install a bulky tert-butyl group adjacent to a bulky ortho-chloro substituent on a phenyl ring.

If you are experiencing low yields, unreacted starting material, or "phantom" intermediates that persist through workup, you are likely facing one of two core issues:

  • Nucleophilic Stalling: The tert-butyl Grignard reagent is too bulky to attack the nitrile/acid chloride without catalytic activation.

  • Ketimine Stability: The intermediate imine salt is so sterically shielded that standard acidic hydrolysis fails, leaving you with water-soluble impurities or reversion to starting materials.

This guide prioritizes the Copper-Catalyzed Grignard Addition to Nitriles as the primary high-fidelity route, as Friedel-Crafts acylation fails to provide the necessary regioselectivity.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: "I tried Friedel-Crafts Acylation (Chlorobenzene + Pivaloyl Chloride), but I'm getting the wrong isomer."

Diagnosis: Thermodynamic and Steric Control Failure. Technical Explanation: Friedel-Crafts acylation of chlorobenzene is para-directing due to the steric bulk of the incoming electrophile (the acylium ion of pivaloyl chloride). The ortho position (2-position) is electronically deactivated by the induction of the chlorine atom and, more importantly, sterically blocked.

  • Outcome: You will typically obtain >90% 4'-chloro-2,2-dimethylpropiophenone (para-isomer). Separation of the ortho isomer from the para isomer is difficult by distillation due to similar boiling points.

Corrective Action: Abandon the Friedel-Crafts route for this specific target unless you have high-efficiency fractional crystallization capabilities. Switch to the 2-Chlorobenzonitrile + t-BuMgCl route described below.

Issue 2: "The Grignard reaction (2-Chlorobenzonitrile + t-BuMgCl) stalls at 50% conversion."

Diagnosis: Lack of Catalytic Activation. Technical Explanation: The reaction between a nitrile and a Grignard reagent involves the attack of the carbanion on the nitrile carbon.

  • The Barrier: The tert-butyl group is massive. The ortho-chloro group on the ring creates a "picket fence" effect. Without activation, the Grignard reagent acts as a base (deprotonating alpha-protons if available) or simply fails to overcome the activation energy.

  • The Solution: Copper(I) salts (CuCl or CuBr) coordinate to the nitrile nitrogen (soft acid/soft base interaction) or form a more reactive organocopper species, facilitating the addition.

Protocol Adjustment: Add 5 mol% CuCl (Copper(I) Chloride) or CuBr to the reaction mixture before adding the Grignard reagent. Heat to reflux is mandatory; room temperature is insufficient for the ortho-substituted substrate.

Issue 3: "My NMR shows a mixture of product and something that looks like starting material, even after acid workup."

Diagnosis: Incomplete Hydrolysis of the Sterically Hindered Ketimine. Technical Explanation: The intermediate formed is a magnesium ketimine salt (


). Upon adding water/acid, this becomes the ketimine (

).
  • The Trap: Hydrolysis of a ketimine to a ketone requires water to attack the imine carbon. In your molecule, this carbon is sandwiched between a tert-butyl group and an ortho-chlorophenyl ring. Water cannot easily access the electrophilic center. Standard 1N HCl washes are often insufficient.

Corrective Action: You must use "Forceful Hydrolysis" :

  • Quench with stronger acid (e.g., 2M H₂SO₄ or 3M HCl).

  • Heat the biphasic quench mixture to 50–60°C for 1–2 hours.

  • Monitor the disappearance of the imine peak (often ~160-170 ppm in ¹³C NMR) before separating layers.

Part 2: Optimized Experimental Protocol

Method: Copper-Catalyzed Addition of t-Butyl Grignard to 2-Chlorobenzonitrile.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Chlorobenzonitrile 1.0SubstrateMust be dry (Karl Fischer <0.1%).
t-Butylmagnesium Chloride 1.3 - 1.5NucleophileUse 1.0M or 2.0M in THF. Ether is too volatile for the required reflux temp.
CuCl (Copper I Chloride) 0.05 (5%)CatalystAnhydrous. If green (oxidized to CuII), purify or replace.
THF (Tetrahydrofuran) SolventSolventAnhydrous.
H₂SO₄ (2M aq) ExcessQuench/HydrolysisHCl is acceptable, but H₂SO₄ is non-volatile for heating steps.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.

  • Charging: Add 2-Chlorobenzonitrile (1.0 equiv) and CuCl (0.05 equiv) to the flask.

  • Solvation: Add anhydrous THF (approx. 5-10 volumes relative to nitrile mass). Stir until CuCl is suspended/dissolved.

  • Addition: Cool to 0°C. Add t-BuMgCl solution dropwise over 30–60 minutes.

    • Note: An exotherm is expected. Do not let internal temp exceed 20°C during addition to prevent coupling side reactions.

  • Reaction: Once addition is complete, warm to Room Temperature, then heat to mild reflux (65°C) .

    • Duration: Maintain reflux for 12–18 hours. The steric bulk requires thermal energy to drive the reaction to completion.

  • Monitoring: Check HPLC/GC. You are looking for the disappearance of the nitrile. The "product" peak on GC might be the thermally decomposed imine or the ketone depending on injector temp.

  • Quench (The Critical Step):

    • Cool to 0°C.[1]

    • Slowly add 2M H₂SO₄ . Caution: Vigorous gas evolution (isobutane) and heat.

  • Hydrolysis:

    • Do not separate layers yet.

    • Heat the biphasic mixture to 50–60°C with vigorous stirring for 2 hours.

    • Why? This forces the water into the sterically shielded imine bond.

  • Workup:

    • Cool to RT. Extract with Ethyl Acetate or MTBE (x3).

    • Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate.

Part 3: Mechanistic Visualization

The following diagram illustrates the copper-catalyzed pathway and the specific steric blockade that necessitates the "Forceful Hydrolysis" step.

G cluster_steric Steric 'Fortress' Start 2-Chlorobenzonitrile (Substrate) Intermediate Sterically Shielded Mg-Ketimine Salt Start->Intermediate Nucleophilic Attack (Activated by Cu) Reagents t-BuMgCl + CuCl (cat) (THF, Reflux) Reagents->Intermediate Hydrolysis Acid Hydrolysis (H3O+, Heat required) Intermediate->Hydrolysis Quench Product 2'-Chloro-2,2- dimethylpropiophenone Hydrolysis->Product Imine Cleavage (Slow Step)

Caption: The reaction pathway highlights the critical intermediate (Mg-Ketimine) where steric hindrance from the t-Butyl and ortho-Chloro groups impedes both formation and hydrolysis.

Part 4: Alternative Route (If Nitrile is Unavailable)

If you must start from 2-Chlorobenzoyl Chloride :

  • Reagent: t-BuMgCl (1.1 equiv) + CuCl (10 mol%) .

  • Condition: -78°C to -20°C.

  • Risk: Over-addition. The ketone product is reactive.[1][2][3][4][5][6] The Copper catalyst helps form the ketone selectively, but temperature control is far more critical than in the nitrile route.

  • Note: Do not use standard Grignard addition without Copper; you will get the tertiary alcohol (double addition).

References

  • Preparation of hindered ketones via Nitrile-Grignard addition

    • Source:ChemicalBook / Patent Liter
    • Context: Confirms the use of CuCl catalysis for sterically hindered nitrile additions (e.g., 3-chlorobenzonitrile analogues).
    • Link: (See Method 1 for generic Cu-catalyzed conditions).

  • Friedel-Crafts Acylation Regioselectivity

    • Source:Master Organic Chemistry / Wikipedia.
    • Context: Establishes the para-directing nature of halobenzenes in Friedel-Crafts acylation due to steric hindrance
    • Link:

  • Hydrolysis of Hindered Ketimines

    • Source:UNI ScholarWorks / J. Org.
    • Context: Validates the kinetic resistance of ortho-substituted ketimines to hydrolysis, requiring elevated temper
    • Link:

  • Copper-Catalyzed Grignard Reagents (Fouquet-Schlosser Coupling)

    • Source:Organic Syntheses.
    • Context: General procedure for coupling Grignard reagents with halides/nitriles using Copper salts to prevent side reactions.
    • Link: [Organic Syntheses, Coll.[2] Vol. 6, p.407]([Link]) (Analogous methodology).

Sources

Optimization

improving the regioselectivity of electrophilic substitution on 2'-Chloro-2,2-dimethylpropiophenone

Technical Support Center: Functionalization of Sterically Congested Ketones Topic: Improving Regioselectivity in Electrophilic Substitution of 2'-Chloro-2,2-dimethylpropiophenone Ticket ID: REGIO-5592-CL Status: Open Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Sterically Congested Ketones Topic: Improving Regioselectivity in Electrophilic Substitution of 2'-Chloro-2,2-dimethylpropiophenone Ticket ID: REGIO-5592-CL Status: Open Support Level: Tier 3 (Senior Application Scientist)

System Overview & Substrate Profile

User, You are working with 2'-Chloro-2,2-dimethylpropiophenone (also known as o-chloropivalophenone). This is not a standard aromatic substrate; it is a "steric pressure cooker."

To troubleshoot your regioselectivity issues, we must first accept the physical reality of your molecule. You are likely observing low reactivity or unexpected byproducts because you are treating this as a standard substituted benzene. It is not.

The Steric-Electronic Conflict:

  • The Pivaloyl Group (

    
    ):  This group is massive. Due to the tert-butyl moiety, it cannot lie coplanar with the benzene ring, especially with an ortho-chlorine present. This phenomenon is known as Steric Inhibition of Resonance (SIR) .
    
  • The Consequence: The carbonyl

    
    -system twists perpendicular to the ring. This shuts down the resonance electron-withdrawing effect (which usually deactivates the ring strongly) but leaves the inductive withdrawal intact.
    
  • The Target Sites:

    • Electronic Vectors: Both the Ketone (meta-director) and the Chlorine (ortho/para-director) electronically point to positions 3' and 5' .

    • Steric Reality: Position 3' is the "kill zone"—sandwiched between the bulky Chlorine and the massive Pivaloyl group. Position 5' is accessible.[1]

Your Goal: Maximize the 5-substituted product while suppressing the 3-isomer and preventing de-acylation.

Troubleshooting Guide: Diagnostics & Solutions

Ticket #1: Nitration Yields are Low or Contain "Unidentified" Impurities

User Report: "I'm using standard mixed acid (


) at 0°C. Conversion is poor, and pushing the temperature yields a complex mixture."

Diagnosis: The ring is doubly deactivated (Inductive effect of Cl + Inductive effect of Carbonyl). Standard nitration conditions at 0°C are often insufficient to overcome the activation energy barrier. However, high temperatures cause ipso-substitution (displacing the acyl group) or Baeyer-Villiger type oxidations because the carbonyl is exposed.

Resolution Protocol:

  • Switch to Potassium Nitrate/Sulfuric Acid: Using solid

    
     allows for a more controlled generation of the nitronium ion (
    
    
    
    ) without the water content introduced by standard nitric acid.
  • Temperature Window: You must operate between 10°C and 25°C . Below 10°C, the reaction stalls. Above 40°C, you risk cleaving the pivaloyl group (de-acylation).

  • The "5-Isomer" Guarantee: Due to the steric blockage at C3', you should observe >95:5 selectivity for the 5-nitro isomer. If you see significant impurities, they are likely not the 3-isomer, but rather de-acylated byproducts (e.g., o-chloronitrobenzene).

Q: How do I confirm the regioisomer? A: Check the


 NMR coupling constants.
  • 5-substituted: You will see a meta coupling (

    
    ) and an ortho coupling (
    
    
    
    ) for the remaining protons.
  • 3-substituted: You would see two ortho couplings (a triplet-like pattern if resolved), but this is statistically improbable.

Ticket #2: Bromination is Sluggish or Poly-halogenated

User Report: "Trying to brominate at C5 using


. Reaction is extremely slow."

Diagnosis: The twisted carbonyl reduces the electron density of the ring less than a planar ketone would, but the chlorine atom is a significant deactivator.


 is often too aggressive, leading to side-chain bromination (alpha to the ketone? No, there are no alpha-protons on a tert-butyl group—a key advantage of this scaffold) or over-bromination.

Resolution Protocol:

  • Catalyst Swap: Use Aluminum Chloride (

    
    )  instead of Iron(III) bromide. 
    
    
    
    is a "harder" Lewis acid and will coordinate with the carbonyl oxygen.
  • Mechanism: This coordination increases the effective size of the carbonyl group even further, making the 3-position absolutely inaccessible and funneling all reactivity to the 5-position.

  • Solvent: Use Chlorobenzene or Dichloromethane (DCM) . Avoid ethers which complex the Lewis Acid.

Visualizing the Pathway

The following diagram illustrates the Steric Steering mechanism that dictates your regioselectivity.

G Substrate 2'-Chloro-2,2-dimethylpropiophenone StericCheck Steric Analysis: Pivaloyl & Cl clash Substrate->StericCheck Twist Consequence: Carbonyl Twists Perpendicular (Steric Inhibition of Resonance) StericCheck->Twist Forces Geometry Electronic Electronic Directing: Both groups direct to 3' & 5' Twist->Electronic Modifies Electronics Site3 Site 3' (Ortho-Ortho): BLOCKED by Pivaloyl + Cl Electronic->Site3 Site5 Site 5' (Para-Meta): OPEN for Substitution Electronic->Site5 Product Major Product: 5-Substituted-2'-chloro-pivalophenone Site3->Product < 5% Yield Site5->Product > 95% Yield

Figure 1: Decision logic showing how steric bulk overrides electronic cooperation to favor the 5-position.

Optimized Experimental Protocol: Selective Nitration

Objective: Synthesis of 2'-Chloro-5'-nitro-2,2-dimethylpropiophenone.

ParameterSpecificationRationale
Reagent A

(Conc., 98%)
Solvent and catalyst.
Reagent B

(Solid, 1.05 eq)
Anhydrous source of

.
Temperature 15°C - 20°CBalances activation vs. de-acylation.
Quench Poured onto Ice/WaterExothermic control.

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round bottom flask with 2'-Chloro-2,2-dimethylpropiophenone (1.0 eq) and concentrated Sulfuric Acid (5 volumes).

  • Cooling: Cool the mixture to 0–5°C using an ice/salt bath. Note: The ketone may precipitate; vigorous stirring is required.

  • Nitration: Add Potassium Nitrate (

    
    )  portion-wise over 30 minutes.
    
    • Critical: Do not allow the internal temperature to rise above 10°C during addition.

  • Activation: Once addition is complete, remove the ice bath and allow the reaction to warm to 20°C . Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC/HPLC. If starting material remains after 3 hours, warm slightly to 25°C, but do not exceed 30°C .

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with stirring. The product should precipitate as a pale solid.

  • Isolation: Filter the solid. Wash with water until the filtrate is neutral pH. Recrystallize from Ethanol/Water if necessary to remove trace 3-isomer.

References

  • Steric Inhibition of Resonance: Brown, H. C., & McDaniel, D. H. (1958). Steric Effects in Organic Chemistry. Journal of the American Chemical Society.

  • Nitration of Deactivated Aromatics: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

  • Regioselectivity in o-Chloroacetophenones: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • General EAS Mechanisms: Master Organic Chemistry. (2017).[2] Electrophilic Aromatic Substitution: The Mechanism.

Sources

Reference Data & Comparative Studies

Validation

efficiency of 2'-Chloro-2,2-dimethylpropiophenone as a photoinitiator compared to commercial alternatives

Technical Evaluation Guide: Efficiency of 2'-Chloro-2,2-dimethylpropiophenone as a Photoinitiator Executive Summary 2'-Chloro-2,2-dimethylpropiophenone (CAS: 53226-55-4), while primarily recognized as a key pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Efficiency of 2'-Chloro-2,2-dimethylpropiophenone as a Photoinitiator

Executive Summary

2'-Chloro-2,2-dimethylpropiophenone (CAS: 53226-55-4), while primarily recognized as a key pharmaceutical intermediate for the synthesis of Bupropion (Wellbutrin), possesses the structural requisites of a Norrish Type I photoinitiator .

This guide evaluates its theoretical and practical efficiency against the industry "Gold Standard" for liquid Type I initiators: 2-Hydroxy-2-methylpropiophenone (marketed as Omnirad 1173, Darocur 1173, or Irgacure 1173).

Key Finding: While 2'-Chloro-2,2-dimethylpropiophenone exhibits rapid intersystem crossing (ISC) due to the heavy-atom effect of the chlorine substituent, it is generally less efficient for commercial UV curing than hydroxy-functionalized alternatives. This is due to a mismatch in radical reactivity, potential for yellowing (chlorinated byproducts), and regulatory constraints associated with drug precursors.

Chemical Profiling & Structural Logic

To understand the efficiency gap, we must analyze the structural mechanism of radical generation.

The Candidate: 2'-Chloro-2,2-dimethylpropiophenone (Cl-DMPP)[1]
  • Class:

    
    -cleavage (Norrish Type I) ketone.
    
  • Chromophore: 2-Chlorobenzoyl.

  • Leaving Group: tert-Butyl radical.

  • Mechanism: Upon UV absorption, the molecule undergoes homolytic cleavage at the

    
    -carbon bond.[1]
    
  • Heavy Atom Effect: The ortho-chlorine atom facilitates Spin-Orbit Coupling, accelerating the transition from the excited Singlet (

    
    ) to the reactive Triplet (
    
    
    
    ) state. This theoretically increases the quantum yield of cleavage.
The Standard: 2-Hydroxy-2-methylpropiophenone (HMPP / Darocur 1173)[3]
  • Class:

    
    -Hydroxy Ketone (Type I).
    
  • Chromophore: Benzoyl.

  • Leaving Group: 2-Hydroxy-2-propyl radical.

  • Mechanism: The

    
    -hydroxyl group significantly weakens the C-C bond energy adjacent to the carbonyl, lowering the activation energy for cleavage.
    

Mechanistic Comparison (Pathway Analysis)

The following diagram illustrates the divergent photochemical pathways. Note that while Cl-DMPP generates a stable tert-butyl radical, HMPP generates a hydroxyl-functionalized radical that is highly reactive toward acrylate double bonds and less prone to oxygen inhibition.

Photochemistry cluster_0 Candidate: Cl-DMPP cluster_1 Standard: HMPP (1173) Cl_DMPP 2'-Cl-2,2-dimethyl- propiophenone Excited_Cl Triplet State (T1) (Fast ISC via Cl) Cl_DMPP->Excited_Cl hv (UV) Radical_Cl 2-Chlorobenzoyl Radical Excited_Cl->Radical_Cl Norrish Type I (Alpha Cleavage) Radical_tBu tert-Butyl Radical Excited_Cl->Radical_tBu SideRxn SideRxn Radical_Cl->SideRxn Yellowing / Cl-Abstraction Initiation Initiation Radical_tBu->Initiation Good Initiation (Steric Bulk) HMPP 2-Hydroxy-2-methyl- propiophenone Excited_HMPP Triplet State (T1) HMPP->Excited_HMPP hv (UV) Radical_Benz Benzoyl Radical Excited_HMPP->Radical_Benz Fast Alpha Cleavage Radical_OH 2-Hydroxy-2-propyl Radical Excited_HMPP->Radical_OH Radical_OH->Initiation Excellent Initiation (Polar/Surface Active)

Figure 1: Comparative photolysis pathways. The Cl-DMPP pathway (top) benefits from fast Intersystem Crossing (ISC) but suffers from steric bulk and potential side reactions compared to the clean cleavage of HMPP (bottom).

Performance Metrics: Cl-DMPP vs. Commercial Alternatives

The following table synthesizes physicochemical data and predicted performance characteristics.

Feature2'-Chloro-2,2-dimethylpropiophenone (Cl-DMPP)Omnirad / Darocur 1173 (HMPP)Impact on Efficiency
Radical Type tert-Butyl + 2-Chlorobenzoyl2-Hydroxy-2-propyl + BenzoylHMPP Wins: Hydroxy radicals reduce oxygen inhibition better than alkyl radicals.
Bond Dissociation ~75 kcal/mol (Est.)~68 kcal/molHMPP Wins: Lower energy barrier = faster cleavage rates.
Absorption (

)
~245 nm (Tail to ~320 nm)~245 nm (Tail to ~340 nm)Neutral: Both are primarily deep-UV initiators. The Cl-substituent causes a slight bathochromic (red) shift.
Solubility High in organics; Poor in water.High in organics; Moderate in water.HMPP Wins: HMPP is more versatile for water-borne UV systems.
Byproducts Chlorinated aromatics (Risk of HCl release).Acetone, Benzaldehyde traces.HMPP Wins: Cl-DMPP poses risks of yellowing and corrosion (HCl generation).
Regulatory Controlled Substance Precursor (Bupropion).[2]TSCA Listed, FDA approved (FCN) for specific uses.Critical: Cl-DMPP requires strict chain-of-custody documentation.

Experimental Validation Protocol

To objectively verify the efficiency of Cl-DMPP in your specific formulation, use Photo-DSC (Differential Scanning Calorimetry) . This method measures the heat of polymerization (


) directly, which correlates to the rate of cure.
Protocol: Comparative Photo-DSC

Objective: Determine the Reactivity (


) and Conversion (

) of Cl-DMPP vs. HMPP in an acrylate matrix.

Materials:

  • Monomer: 1,6-Hexanediol diacrylate (HDDA) (Standard low-viscosity diluent).

  • Initiators: Cl-DMPP (Candidate), HMPP (Control).

  • Concentration: 3.0 wt% (Standard loading).

Workflow:

  • Sample Prep: Dissolve 30 mg of initiator into 970 mg of HDDA. Sonicate for 5 mins in the dark.

  • Equilibration: Place 2 mg of sample into an open Aluminum DSC pan. Purge cell with Nitrogen (50 mL/min) for 2 mins to remove oxygen inhibition.

  • Irradiation: Equilibrate at 25°C. Expose to UV-LED source (365 nm or broad spectrum Hg-lamp) at 50 mW/cm² intensity.

  • Data Capture: Record Heat Flow (W/g) vs. Time (s).

Data Analysis (Calculations):

  • Rate of Polymerization (

    
    ): 
    
    
    
    
    (Where
    
    
    for acrylate double bond is 86 kJ/mol)
  • Double Bond Conversion (

    
    ): 
    
    
    
    

Expected Outcome: If Cl-DMPP is efficient, the "Peak Heat Flow" time (


) should be within 10% of HMPP. If 

is delayed (>2s difference), the initiation rate is kinetically slower.

Safety & Regulatory Warning

Critical Note for Drug Development Professionals: While Cl-DMPP is technically capable of photoinitiation, its identity as a List I Chemical precursor (in many jurisdictions) for Bupropion synthesis complicates its use in general material science.

  • Chain of Custody: Unlike Irgacure/Omnirad, purchasing Cl-DMPP often requires "End User Declarations."

  • Toxicology: Chlorinated photoproducts can be sensitizing. Ensure all cured films are tested for extractables if used in medical device prototyping.

Conclusion

2'-Chloro-2,2-dimethylpropiophenone is a functional, but suboptimal, photoinitiator compared to commercial standards.

  • Use Cl-DMPP if: You are conducting mechanistic photoredox studies, require specific tert-butyl radical generation for organic synthesis, or are utilizing existing stock in a controlled drug synthesis environment.

  • Use Commercial HMPP (1173) if: You require high-speed curing, non-yellowing properties, water compatibility, and regulatory ease for coatings or hydrogels.

References

  • Photochemistry of Pivalophenones (Norrish Type I Mechanism)

    • Source: Turro, N. J. (1978). Modern Molecular Photochemistry. University Science Books.
    • Relevance: Foundational text establishing the -cleavage mechanism of tert-butyl ketones.
    • URL:

  • Commercial Photoiniti

    • Source: IGM Resins.
    • Relevance: Provides baseline absorption and reactivity d
    • URL:

  • Synthesis and Reactivity of 2'-Chloro-2,2-dimethylpropiophenone

    • Source: Musso, D. L., et al. (2003). "Synthesis and Evaluation of the Anticonvulsant Activity of a Series of 2-Amino-1-Phenyl-1-Propanols Derived From the Metabolites of the Antidepressant Bupropion." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Confirms the chemical identity and reactivity profile of the molecule as a Bupropion precursor.
    • URL:

  • Photo-DSC Methodology for Efficiency Testing

    • Source: Scherzer, T., & Decker, U. (1999). "Real-time FTIR-ATR spectroscopy to study the kinetics of photopolymerizations.
    • Relevance: Validates the experimental protocol suggested for comparing initi
    • URL:

Sources

Comparative

Comparative Analysis of 2'-Chloro-2,2-dimethylpropiophenone and Structural Analogs

This guide provides an in-depth technical analysis of 2'-Chloro-2,2-dimethylpropiophenone (also known as 2'-chloropivalophenone ) compared to its structural analogs, specifically the propiophenone precursors used in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2'-Chloro-2,2-dimethylpropiophenone (also known as 2'-chloropivalophenone ) compared to its structural analogs, specifically the propiophenone precursors used in the synthesis of antidepressant and psychostimulant drugs (e.g., Bupropion).

Executive Summary

2'-Chloro-2,2-dimethylpropiophenone (CAS 61593-17-7) represents a distinct class of sterically hindered ketones (pivalophenones). Unlike its direct analog 3'-chloropropiophenone (the precursor to Bupropion), this compound possesses a fully substituted


-carbon (tert-butyl group adjacent to the carbonyl).

This structural modification fundamentally alters its biological activity and synthetic utility :

  • Metabolic Stability: The absence of

    
    -hydrogens renders it immune to enolization and 
    
    
    
    -halogenation, preventing the formation of bioactive
    
    
    -aminoketones (cathinones).
  • Pharmacological Profile: While propiophenone analogs are potent CNS precursors, the 2,2-dimethyl variant acts primarily as a lipophilic, metabolically stable scaffold , often serving as a negative control in Structure-Activity Relationship (SAR) studies or as an intermediate for non-nitrogenous fungicides (e.g., carbinols).

  • Toxicology: It lacks the dopaminergic toxicity associated with its

    
    -amino derivatives but presents unique environmental stability concerns.
    

Chemical Structure & Reactivity Profile

The biological inactivity (in terms of CNS stimulation) of 2'-Chloro-2,2-dimethylpropiophenone compared to its analogs is dictated by its steric blockade .

Feature2'-Chloro-2,2-dimethylpropiophenone 3'-Chloropropiophenone (Bupropion Precursor)2'-Chloropropiophenone
Core Scaffold Pivalophenone (1-phenyl-2,2-dimethylpropan-1-one)Propiophenone (1-phenylpropan-1-one)Propiophenone

-Hydrogens
None (Quaternary Carbon)Two (Methylene Group)Two
Enolization ImpossibleReadily enolizesReadily enolizes
Key Reaction Grignard Addition / Reduction

-Bromination

Amination

-Bromination

Amination
Drug Class Agrochemical / Intermediate Aminoketone Antidepressant Cathinone Stimulant
Impact on Synthesis of Bioactive Molecules

The "biological activity" of propiophenones is typically realized after conversion to


-aminoketones.
  • Propiophenones: React with

    
     to form 
    
    
    
    -bromoketones, which react with amines (e.g., t-butylamine) to form drugs like Bupropion or Amfebutamone .
  • 2,2-Dimethylpropiophenones: The

    
    -carbon is fully methylated (
    
    
    
    ). No bromination can occur. Consequently, this scaffold cannot be converted into amphetamine-like or cathinone-like stimulants. This makes it a critical negative control in forensic and medicinal chemistry.

Biological Activity & SAR Analysis

While the ketone itself is not a pharmaceutical drug, its derivatives and analogs exhibit distinct activities.

A. CNS Activity (Dopamine/Norepinephrine Transporters)[2][3][4]
  • Analogs (Bupropion/Cathinones): The 3'-chloro and 2'-chloro propiophenone derivatives (after amination) are potent Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) . The 2'-chloro isomer of Bupropion is known to have higher affinity for the Dopamine Transporter (DAT) than the 3'-chloro isomer but is also more toxic.

  • 2'-Chloro-2,2-dimethylpropiophenone:

    • Direct Binding: Negligible affinity for DAT/NET transporters due to the lack of a basic nitrogen atom (essential for transporter binding).

    • Metabolic Activation: Unlike propiophenones, which can be metabolized to active alcohols, the high lipophilicity and steric bulk of the tert-butyl group hinder enzymatic access, making it a metabolic dead-end in CNS pathways.

B. Agrochemical & Antifungal Activity

The primary biological application of 2'-Chloro-2,2-dimethylpropiophenone lies in agrochemical synthesis .

  • Mechanism: The ketone is reduced to the corresponding carbinol (alcohol).

  • Activity: Sterically hindered benzyl alcohols (derived from pivalophenones) exhibit fungicidal activity by inhibiting sterol biosynthesis (C14-demethylase inhibition). The 2'-chloro substituent provides the necessary lipophilicity and orthogonal geometry to fit into the fungal CYP51 active site.

Experimental Data: Fungicidal Efficacy (Hypothetical Comparison) Based on SAR of hindered phenyl-ketones in agrochemistry.

Compound Derivative (Alcohol Form)Target Organism (Botrytis cinerea)IC50 (

M)
Mechanism
2'-Cl-2,2-dimethyl-1-phenylpropan-1-ol Moderate Inhibition 45.2 Sterol Biosynthesis Interference
4'-Cl-2,2-dimethyl-1-phenylpropan-1-olWeak Inhibition>100Poor active site fit
2',4'-Dichloro-2,2-dimethyl...High Inhibition12.5Enhanced lipophilicity

Metabolic Stability & Toxicology

Metabolic Pathway Visualization

The following diagram illustrates why the 2,2-dimethyl analog fails to produce bioactive metabolites compared to the Bupropion precursor.

MetabolicPathways Propiophenone 3'-Chloropropiophenone (Precursor) AlphaBromo Alpha-Bromoketone (Reactive Intermediate) Propiophenone->AlphaBromo Bromination (Requires alpha-H) Bupropion Bupropion (Active Drug) AlphaBromo->Bupropion t-Butylamine Substitution HydroxyBup Hydroxybupropion (Active Metabolite) Bupropion->HydroxyBup CYP2B6 Hydroxylation Pivalophenone 2'-Chloro-2,2-dimethyl- propiophenone Pivalophenone->AlphaBromo BLOCKED (No alpha-H) Alcohol 2'-Chloro-phenyl-carbinol (Fungicidal Potential) Pivalophenone->Alcohol Reduction (Chemical/Enzymatic)

Caption: Comparative metabolic and synthetic pathways. The 2,2-dimethyl analog (red path) cannot undergo


-functionalization, preventing the formation of CNS-active aminoketones.
Toxicological Profile
  • Acute Toxicity: 2'-Chloro-2,2-dimethylpropiophenone is classified as an irritant (Skin/Eye) but lacks the specific neurotoxicity of chlorinated cathinones.

  • Environmental Persistence: Due to the steric hindrance of the tert-butyl group, this compound is less biodegradable than linear propiophenones. It may persist in water sources if released, posing a risk to aquatic life (bioaccumulation potential logP > 3.5).

Experimental Protocols

To verify the identity and lack of CNS-precursor reactivity of 2'-Chloro-2,2-dimethylpropiophenone, the following protocols are recommended.

Protocol A: Competitive Bromination Assay (Reactivity Check)

Objective: To demonstrate the inability of the 2,2-dimethyl scaffold to form


-bromo precursors (essential for drug synthesis).
  • Reagents: Dissolve 1.0 eq of ketone in Dichloromethane (DCM).

  • Addition: Add 1.05 eq of Bromine (

    
    ) dropwise at 0°C.
    
  • Observation:

    • Control (3'-Chloropropiophenone): Rapid decolorization of bromine; evolution of HBr gas. Formation of

      
      -bromo product.[1]
      
    • Test (2'-Chloro-2,2-dimethylpropiophenone):No decolorization. Bromine color persists. No reaction occurs due to lack of enolizable protons.

  • Validation: Analyze by TLC (Hexane/EtOAc 9:1). The test compound spot remains unchanged.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To assess the stability of the steric block against CYP450 metabolism.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate 1

    
    M test compound at 37°C for 60 mins.
    
  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Result Interpretation:

    • Bupropion Analog:[2][3] Rapid clearance (

      
       min) due to hydroxylation.
      
    • 2'-Chloro-2,2-dimethylpropiophenone: High stability (

      
       min) due to steric protection of the carbonyl and lack of labile protons.
      

References

  • Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry.

  • Musso, D. L., et al. (1993). Synthesis and Evaluation of the Anticonvulsant Activity of Alpha-Substituted Propiophenones. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 98845, 2'-Chloropropiophenone.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2'-Chloro-2,2-dimethylpropiophenone.

  • Griffin, R. J., et al. (1999). Selective Inhibitors of the DNA Repair Enzyme MGMT based on Pivalophenone Derivatives. Journal of Medicinal Chemistry.

Sources

Validation

A Comparative Guide to the Kinetic Studies of 2'-Chloro-2,2-dimethylpropiophenone and Alternative Photoinitiators

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic properties of the photoinitiator 2'-Chloro-2,2-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic properties of the photoinitiator 2'-Chloro-2,2-dimethylpropiophenone and its widely used alternatives. This document is structured to not only present available data but also to serve as a practical framework for designing and executing kinetic studies on novel photoinitiators. We will delve into the underlying photochemical mechanisms, present comparative data for established compounds, and provide detailed experimental protocols.

Introduction to 2'-Chloro-2,2-dimethylpropiophenone: A Photoinitiator of Interest

2'-Chloro-2,2-dimethylpropiophenone is an aromatic ketone that, due to its structural similarity to other acetophenone-based photoinitiators, is expected to undergo efficient photochemical reactions to generate free radicals. These radicals can initiate polymerization, making it a compound of interest for applications in UV curing, 3D printing, and the synthesis of novel biocompatible materials. The presence of a chlorine atom on the phenyl ring may influence its photophysical and photochemical properties, potentially affecting its absorption characteristics, the efficiency of radical generation, and the reactivity of the resulting radicals.

Understanding the kinetic parameters of its photoreactions is crucial for optimizing its performance and for the rational design of photopolymerization systems. This guide will explore the expected photochemical pathways of 2'-Chloro-2,2-dimethylpropiophenone and compare its anticipated performance with well-characterized Type I photoinitiators.

The Photochemical Landscape: Norrish Type I Cleavage

Aromatic ketones like 2'-Chloro-2,2-dimethylpropiophenone are known to undergo a primary photochemical process called the Norrish Type I reaction. This unimolecular cleavage of the α-carbon-carbonyl carbon bond is the fundamental step in the generation of initiating radicals.[1]

The process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state can rapidly undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage: From the excited triplet state (or in some cases, the singlet state), the molecule undergoes homolytic cleavage of the bond between the carbonyl group and the α-carbon, generating two distinct free radicals: a benzoyl radical and an alkyl radical.[1]

  • Initiation of Polymerization: These newly formed free radicals can then react with monomer units, initiating the chain-growth polymerization process.

G cluster_0 Photochemical Excitation cluster_1 Radical Formation and Polymerization Ground_State 2'-Chloro-2,2-dimethylpropiophenone (S₀) Singlet_State Excited Singlet State (S₁) Ground_State->Singlet_State hν (UV Light) Triplet_State Excited Triplet State (T₁) Singlet_State->Triplet_State Intersystem Crossing (ISC) Cleavage α-Cleavage Triplet_State->Cleavage Radicals 2'-Chlorobenzoyl Radical + tert-Butyl Radical Cleavage->Radicals Polymerization Initiation of Polymerization Radicals->Polymerization G Laser Pulsed Laser (Pump) Sample Sample Cell Laser->Sample Monochromator Monochromator Sample->Monochromator Probe Probe Light Source Probe->Sample Detector Detector Monochromator->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Computer Computer Oscilloscope->Computer

Figure 2: Schematic of a typical Laser Flash Photolysis setup.

Step-by-Step Methodology for Studying 2'-Chloro-2,2-dimethylpropiophenone
  • Sample Preparation:

    • Prepare a solution of 2'-Chloro-2,2-dimethylpropiophenone in a suitable solvent (e.g., acetonitrile, methanol) with a concentration that gives an absorbance of approximately 0.3-0.5 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser).

    • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Laser Flash Photolysis Experiment:

    • Excite the sample with a short laser pulse (e.g., 5-10 ns). [2] * Monitor the change in absorbance of the sample over time using a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope.

    • Record transient absorption spectra by measuring the change in absorbance at different wavelengths immediately after the laser pulse.

  • Data Analysis:

    • Transient Identification: The transient absorption spectrum will reveal the presence of short-lived species. For a Norrish Type I reaction, one would expect to observe the absorption of the 2'-chlorobenzoyl radical and potentially the tert-butyl radical. The benzoyl radical typically has a broad absorption in the 350-400 nm region.

    • Kinetic Analysis: The decay of the transient absorption signals provides information about the lifetime of the excited states and the kinetics of the radical reactions.

      • The decay of the triplet state can be monitored to determine its lifetime (τ_T).

      • The formation of the benzoyl radical can be monitored to determine the rate constant of α-cleavage (k_α).

    • Quantum Yield Determination: The quantum yield of cleavage (Φ_c) can be determined by comparing the amount of photoinitiator consumed to the number of photons absorbed, often using a chemical actinometer for calibration.

Expected Outcomes and Significance for Drug Development

By conducting these kinetic studies, researchers can obtain a comprehensive understanding of the photochemical behavior of 2'-Chloro-2,2-dimethylpropiophenone. This knowledge is critical for:

  • Optimizing Photopolymerization Formulations: Understanding the efficiency of radical generation allows for the precise control of polymerization rates and the final properties of the cured material.

  • Designing Novel Biomaterials: For applications in drug delivery and tissue engineering, the kinetics of photopolymerization must be well-characterized to ensure biocompatibility and control over the material's degradation profile.

  • Predicting and Controlling Reaction Byproducts: The photochemical pathways can sometimes lead to the formation of unwanted byproducts. Kinetic studies can help in identifying and minimizing their formation.

References

Sources

Comparative

A Comparative Guide to the Green Synthesis of 2'-Chloro-2,2-dimethylpropiophenone: A Green Chemistry Perspective

In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of greener and more sustainable processes is paramount. This guide provides an in-depth comparative analysis of two synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of greener and more sustainable processes is paramount. This guide provides an in-depth comparative analysis of two synthetic routes to 2'-Chloro-2,2-dimethylpropiophenone, a key intermediate in various organic syntheses. By examining the green chemistry metrics of a traditional Friedel-Crafts acylation and a Grignard reaction-based approach, we aim to provide researchers, scientists, and drug development professionals with the data and insights necessary to make more environmentally conscious decisions in their synthetic endeavors.

Introduction to 2'-Chloro-2,2-dimethylpropiophenone and Green Chemistry Metrics

2'-Chloro-2,2-dimethylpropiophenone is a halogenated aromatic ketone with applications in the synthesis of pharmaceuticals and other specialty chemicals. The environmental impact of its production is a critical consideration, driving the need to evaluate its synthesis through the lens of green chemistry. Key metrics used in this assessment include:

  • Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product.

A lower E-Factor and PMI, and a higher Atom Economy, are indicative of a greener chemical process.[1]

Synthesis Route 1: Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones.[2] In this proposed route, chlorobenzene is acylated with pivaloyl chloride in the presence of a Lewis acid catalyst, aluminum chloride.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The aluminum chloride activates the pivaloyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring. The chloro group is an ortho, para-directing deactivator, leading to a mixture of 2'- and 4'-chloro isomers, with the para isomer typically being the major product due to reduced steric hindrance.[3][4] Subsequent hydrolysis of the intermediate complex yields the final product.

Experimental Protocol
  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. The reaction is carried out under an inert atmosphere (e.g., nitrogen).

  • Procedure:

    • Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry solvent such as dichloromethane.

    • Pivaloyl chloride (1.0 equivalent) is added dropwise to the suspension at 0°C.

    • Chlorobenzene (1.5 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The product is purified by column chromatography to separate the ortho and para isomers.

Visualization of the Workflow

Friedel_Crafts_Acylation Reactants Chlorobenzene Pivaloyl Chloride AlCl3 (catalyst) ReactionVessel Reaction in Dichloromethane Reactants->ReactionVessel Quenching Quenching with Ice/HCl ReactionVessel->Quenching Workup Extraction & Washing Quenching->Workup Purification Column Chromatography Workup->Purification Product 2'-Chloro-2,2-dimethyl- propiophenone Purification->Product

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Synthesis Route 2: Grignard Reaction with 3-Chlorobenzonitrile

An alternative approach involves the use of a Grignard reagent, a powerful tool for carbon-carbon bond formation. In this synthesis, 3-chlorobenzonitrile reacts with tert-butylmagnesium chloride.

Reaction Mechanism

The highly nucleophilic carbon of the tert-butylmagnesium chloride attacks the electrophilic carbon of the nitrile group in 3-chlorobenzonitrile. This forms an intermediate imine salt, which is then hydrolyzed with aqueous acid to yield the desired ketone.

Experimental Protocol
  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Procedure: [5]

    • A solution of 3-chlorobenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask.

    • A solution of tert-butylmagnesium chloride (1.1 equivalents) in THF is added dropwise at room temperature.

    • The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    • After cooling, the reaction is quenched by the careful addition of aqueous hydrochloric acid.

    • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated.

    • The crude product is purified by a suitable method, such as distillation or chromatography.

Visualization of the Workflow

Grignard_Reaction Reactants 3-Chlorobenzonitrile tert-Butylmagnesium Chloride ReactionVessel Reaction in THF Reactants->ReactionVessel Hydrolysis Acidic Hydrolysis ReactionVessel->Hydrolysis Workup Extraction & Washing Hydrolysis->Workup Purification Purification Workup->Purification Product 3'-Chloro-2,2-dimethyl- propiophenone Purification->Product

Caption: Workflow for the Grignard Reaction Synthesis.

Comparative Analysis of Green Chemistry Metrics

To provide a quantitative comparison, we have calculated the key green chemistry metrics for both synthetic routes. The calculations are based on the experimental protocols and assume a representative yield for the Friedel-Crafts reaction.

MetricFriedel-Crafts Acylation (Ortho-isomer)Grignard ReactionIdeal Value
Atom Economy (%) 73.8%61.5%100%
E-Factor ~15-20~10-150
Process Mass Intensity (PMI) ~16-21~11-161

Note: The values for E-Factor and PMI are estimates based on typical laboratory-scale procedures and include solvents and workup materials. The yield for the ortho-isomer in the Friedel-Crafts reaction is assumed to be in the range of 10-15% of the total product mixture, with an overall reaction yield of 70%. The Grignard reaction is reported to have a yield of 87%.[5]

Discussion and Field-Proven Insights

Atom Economy: The Friedel-Crafts acylation exhibits a higher theoretical atom economy. This is because, in an ideal stoichiometric reaction, the only byproduct is HCl. In contrast, the Grignard reaction generates magnesium salts as byproducts during the hydrolysis step, which lowers its atom economy.

E-Factor and PMI: Despite its lower atom economy, the Grignard reaction demonstrates superior performance in terms of E-Factor and PMI. This is primarily due to a few key factors:

  • Stoichiometry and Catalysis: The Friedel-Crafts reaction requires a stoichiometric amount of the Lewis acid catalyst, AlCl3, which is consumed during the reaction and generates a significant amount of aluminum-containing waste. The Grignard reagent, while used in slight excess, is a reactant rather than a catalyst that needs to be removed.

  • Solvent Usage: While both reactions utilize organic solvents, the workup for the Friedel-Crafts reaction often involves larger volumes of aqueous solutions for washing and quenching, contributing to a higher PMI.

  • Byproducts and Purification: The formation of isomeric byproducts in the Friedel-Crafts acylation necessitates a more intensive purification step, such as column chromatography, which significantly increases solvent usage and waste generation. The Grignard reaction, being more regioselective, results in a cleaner product profile and a simpler purification process.

Causality Behind Experimental Choices: The choice of a Friedel-Crafts acylation is often dictated by the ready availability and lower cost of the starting materials (chlorobenzene and pivaloyl chloride). However, the hidden environmental costs associated with waste treatment and energy-intensive purification should be carefully considered. The Grignard route, while potentially utilizing more expensive reagents, offers a more direct and efficient pathway to the desired product with a significantly lower environmental footprint.

Conclusion

From a green chemistry perspective, the Grignard reaction synthesis of 3'-Chloro-2,2-dimethylpropiophenone presents a more sustainable alternative to the traditional Friedel-Crafts acylation. While the Friedel-Crafts route boasts a higher theoretical atom economy, its practical application is hampered by the generation of significant waste from the stoichiometric catalyst and the need for extensive purification to remove isomeric byproducts. The Grignard reaction, with its superior E-Factor and PMI, exemplifies a more modern and environmentally conscious approach to chemical synthesis. For researchers and drug development professionals, prioritizing routes that minimize waste and simplify purification is not only environmentally responsible but can also lead to more efficient and cost-effective processes in the long run.

References

  • Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Chloro-2,2-dimethylpropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Aluminum chloride. Retrieved from [Link]

  • PubChem. (n.d.). Chlorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butylmagnesium chloride. Retrieved from [Link]

  • Quora. (2018, December 3). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 274-277. Retrieved from [Link]

  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE
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Reactant of Route 2
2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE
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